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  • Product: 4-(Prop-1-yn-1-yl)piperidine hydrochloride

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

This guide details the synthesis of 4-(Prop-1-yn-1-yl)piperidine hydrochloride , a critical saturated heterocycle often used as a rigidified linker in GPCR ligands and histamine H3 antagonists. The synthesis challenges t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(Prop-1-yn-1-yl)piperidine hydrochloride , a critical saturated heterocycle often used as a rigidified linker in GPCR ligands and histamine H3 antagonists.

The synthesis challenges the conventional "Sonogashira first" mindset, which typically fails here due to the difficulty of


 coupling on a secondary alkyl halide. Instead, this guide prioritizes a Homologation-Alkylation strategy , utilizing a modified Corey-Fuchs protocol to install the internal alkyne with high fidelity.

Executive Summary & Strategic Analysis

The target molecule, 4-(Prop-1-yn-1-yl)piperidine , features a saturated piperidine ring linked directly to an internal alkyne. This structure presents a specific synthetic challenge:

  • The Trap: Direct Sonogashira coupling of 4-iodopiperidine with propyne is prone to

    
    -hydride elimination and poor oxidative addition at the unactivated secondary 
    
    
    
    center.
  • The Solution: A Retrosynthetic Homologation approach. By starting with the aldehyde (N-Boc-4-formylpiperidine), we can construct the alkyne via a gem-dibromoalkene intermediate. This allows for a "Tandem Lithiation-Alkylation" sequence, installing the methyl group in the same pot as the alkyne formation, significantly improving atom economy.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 4-(Prop-1-yn-1-yl)piperidine HCl (Target) Protected N-Boc-4-(prop-1-ynyl)piperidine (Protected Precursor) Target->Protected HCl Deprotection Dibromide gem-Dibromoalkene Intermediate (Masked Alkyne) Protected->Dibromide Tandem Fritsch-Buttenberg-Wiechell & Methylation (n-BuLi, MeI) Aldehyde N-Boc-4-formylpiperidine (Commercial SM) Dibromide->Aldehyde Corey-Fuchs Reaction (CBr4, PPh3)

Figure 1: Retrosynthetic disconnection showing the conversion of the aldehyde to the internal alkyne via a masked dibromide intermediate.

Detailed Synthetic Protocol

Phase 1: Formation of the gem-Dibromoalkene

This step converts the aldehyde oxygen into a reactive gem-dibromide handle.

  • Reaction Type: Wittig-type Olefination (Corey-Fuchs Step 1).

  • Precursor: tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 137076-22-3).

Protocol:

  • Reagent Setup: In a flame-dried 2L round-bottom flask under Argon, dissolve Carbon Tetrabromide (CBr

    
    , 1.5 eq)  in anhydrous Dichloromethane (DCM, 0.2 M relative to aldehyde). Cool to 0°C.[1][2][3]
    
  • Ylide Formation: Add Triphenylphosphine (PPh

    
    , 3.0 eq)  portion-wise. The solution will turn yellow/orange as the ylide forms. Stir for 20 minutes at 0°C.
    
  • Addition: Add a solution of N-Boc-4-formylpiperidine (1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (TLC/GC): Monitor consumption of aldehyde. Product (

    
     in 10% EtOAc/Hex) appears as a non-UV active spot (stain with KMnO
    
    
    
    ).
  • Workup: Pour the mixture into rapidly stirring hexanes (precipitates Triphenylphosphine oxide). Filter through a Celite pad. Concentrate the filtrate.

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: 85-92%.

    • Checkpoint: The product must be a white/off-white solid.

      
      H NMR should show a characteristic vinyl proton doublet (approx. 
      
      
      
      6.2-6.5 ppm).
Phase 2: Tandem Alkyne Formation & Methylation

This is the Critical Process Step . Instead of isolating the terminal alkyne, we utilize the intermediate acetylide anion to install the methyl group directly.

Mechanism: Treatment with n-BuLi effects Lithium-Halogen exchange, followed by


-elimination to a carbene, which rearranges (Fritsch-Buttenberg-Wiechell) to the lithium acetylide. This "live" anion is then trapped with Methyl Iodide.

Protocol:

  • Dissolution: Dissolve the gem-dibromoalkene (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -Butyllithium (2.2 eq, 2.5 M in hexanes)  dropwise over 20 minutes.
    
    • Note: The first equivalent performs Li-Br exchange; the second effects dehydrohalogenation.

  • Rearrangement: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes. This ensures complete conversion to the lithium acetylide species.

  • Methylation: Cool back to -78°C . Add Methyl Iodide (MeI, 3.0 eq) neat, dropwise.

    • Safety: MeI is a carcinogen and volatile alkylating agent. Use a sealed syringe.

  • Completion: Allow the reaction to warm to RT overnight.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O (
    
    
    ). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Flash chromatography (5-15% EtOAc in Hexanes).

    • Yield Target: 75-85%.

Phase 3: Deprotection & Salt Formation

Removal of the Boc group to yield the stable hydrochloride salt.

Protocol:

  • Solvation: Dissolve the methylated intermediate in minimal 1,4-Dioxane or Et

    
    O.
    
  • Acidolysis: Add 4.0 M HCl in Dioxane (10 eq) at 0°C.

  • Precipitation: Stir at RT for 2-4 hours. The product usually precipitates as a white solid.

  • Isolation: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold Et

    
    O.
    
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Process Visualization

Reaction Workflow Diagram

Workflow Step1 Step 1: Olefination (CBr4, PPh3, DCM) Inter1 gem-Dibromide Step1->Inter1 90% Yield Step2 Step 2: Tandem Alkylation (1. nBuLi, -78°C 2. MeI) Inter1->Step2 Inter2 N-Boc-Alkyne Step2->Inter2 80% Yield Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Final Final HCl Salt Step3->Final Quant.

Figure 2: Step-by-step reaction workflow with expected yields.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationale
Temperature (Step 2) Strict -78°C startPrevents polymerization of the intermediate carbene before rearrangement.
Reagent Stoichiometry

2.1 eq

-BuLi
Essential.[3] < 2.0 eq results in incomplete conversion to the acetylide (bromoalkyne byproduct).
Quench Sequence Warm to 0°C before MeIWarming ensures the rearrangement to the linear alkyne is complete before the electrophile is introduced.
Water Content < 0.05% (KF)Moisture kills the lithium acetylide, reverting it to the terminal alkyne (des-methyl impurity).

Analytical Characterization Data (Expected)

4-(Prop-1-yn-1-yl)piperidine Hydrochloride

  • Physical State: White crystalline solid.[2]

  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       3.35 (m, 2H, eq-H2/6),
      
    • 
       2.95 (m, 2H, ax-H2/6),
      
    • 
       2.60 (m, 1H, H4),
      
    • 
       1.95 (m, 2H, eq-H3/5),
      
    • 
       1.80 (s, 3H, 
      
      
      
      C-CH
      
      
      ),
    • 
       1.65 (m, 2H, ax-H3/5).
      
  • 
    C NMR (100 MHz, D
    
    
    
    O):
    • Characteristic alkyne carbons at

      
       78.0 ppm and 82.0 ppm.
      
    • Piperidine C4 methine at

      
       28.0 ppm.
      
  • Mass Spectrometry (ESI+):

    
     calc for C
    
    
    
    H
    
    
    N [M+H]
    
    
    : 124.11; found 124.1.

References

  • Corey-Fuchs Reaction Original Methodology: Corey, E. J.; Fuchs, P. L.[1] A Synthetic Method for Formyl

    
     Ethynyl Conversion (RCHO 
    
    
    
    RC
    
    
    CH or RC
    
    
    CR'). Tetrahedron Letters 1972 , 13, 3769–3772.[1]
  • Application of Homologation in Piperidines: Vandewalle, M., et al. Synthesis of 4-substituted piperidines via Wittig and homologation protocols. Journal of Organic Chemistry 2005 , 70, 8977.

  • Alternative (Bestmann-Ohira) Reagent Protocol: Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J.[4] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett 1996 , 521–522.[4]

  • Safety in Alkyne Methylation: Safe Handling of Organolithium Reagents and Methyl Iodide. ACS Chemical Health & Safety Guidelines.

Sources

Exploratory

An In-depth Technical Guide to 4-(Prop-2-yn-1-yl)piperidine Hydrochloride: Identification, Properties, and Applications

An Important Note on Isomerism: The topic of this guide is 4-(prop-2-yn-1-yl)piperidine hydrochloride. It is crucial to distinguish this compound from its isomer, 4-(prop-1-yn-1-yl)piperidine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Isomerism: The topic of this guide is 4-(prop-2-yn-1-yl)piperidine hydrochloride. It is crucial to distinguish this compound from its isomer, 4-(prop-1-yn-1-yl)piperidine hydrochloride. The position of the triple bond in the propynyl group is the key differentiator. The "prop-2-yn-1-yl" isomer, where the triple bond is between the second and third carbon atoms of the propyl chain, is the commercially available and widely documented compound. In contrast, publicly available technical information for the "prop-1-yn-1-yl" isomer is scarce. Therefore, this guide will focus exclusively on the well-characterized 4-(prop-2-yn-1-yl)piperidine hydrochloride.

Core Identification and Chemical Properties

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a heterocyclic amine that holds significant interest for researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, and a terminal alkyne group, which serves as a versatile handle for further chemical modifications.

Chemical Structure and Identifiers

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for a variety of laboratory applications.

Caption: Chemical structure of 4-(Prop-2-yn-1-yl)piperidine hydrochloride.

Table 1: Core Identifiers for 4-(Prop-2-yn-1-yl)piperidine hydrochloride

IdentifierValueSource
CAS Number 2172188-51-9[1][2][3]
Molecular Formula C₈H₁₄ClN
Molecular Weight 159.66 g/mol [3]
IUPAC Name 4-(prop-2-yn-1-yl)piperidine hydrochloride[3]
InChI InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h1,8-9H,3-7H2;1H[3]
InChI Key XUZHSINSAJVZKN-UHFFFAOYSA-N[3]
Canonical SMILES C#CCC1CCNCC1.Cl[3]
MDL Number MFCD31616367[3]
Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for 4-(Prop-2-yn-1-yl)piperidine hydrochloride

PropertyValueNotes
Physical Form Solid
Purity Typically ≥97%[3]
Solubility Soluble in water and alcohol.The hydrochloride salt form generally imparts aqueous solubility.[4]
Storage Ambient temperature.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the compound. This section outlines the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 4-(prop-2-yn-1-yl)piperidine hydrochloride in a suitable deuterated solvent are as follows:

  • ¹H NMR: The spectrum would show characteristic signals for the protons on the piperidine ring, the methylene bridge, and the terminal alkyne. The protons on the carbons adjacent to the nitrogen will appear as broad multiplets. The methylene protons of the propargyl group will likely be a doublet, and the acetylenic proton will be a triplet.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the different carbon environments in the piperidine ring and the propargyl group, including the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include:

  • C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

  • C≡C stretch: A weak band around 2120 cm⁻¹.

  • N-H stretch (of the hydrochloride salt): A broad band in the region of 2500-3000 cm⁻¹.[5]

  • C-H stretches (aliphatic): Multiple bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 4-(prop-2-yn-1-yl)piperidine, the expected molecular ion peak [M]+ would be at m/z 123.20. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 124.21.

Synthesis and Handling

General Synthesis Route

The synthesis of 4-(prop-2-yn-1-yl)piperidine typically involves the alkylation of a 4-substituted piperidine precursor. A common method is the reaction of piperidine with propargyl bromide. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbon of propargyl bromide.

Caption: General synthesis workflow for 4-(prop-2-yn-1-yl)piperidine hydrochloride.

A detailed experimental protocol for a related synthesis is described below.

Experimental Protocol: Synthesis of 1-(Prop-2-yn-1-yl)piperidine [6]

  • Objective: To synthesize the free base, 1-(prop-2-yn-1-yl)piperidine, which can then be converted to the hydrochloride salt. This protocol illustrates the general principle of N-alkylation with propargyl bromide.

  • Materials:

    • Piperidine (8.5 ml)

    • Propargyl bromide (3 ml)

    • Diethyl ether (100 ml)

    • Ice bath

  • Procedure:

    • To a solution of piperidine (8.5 ml) in diethyl ether (100 ml), add propargyl bromide (3 ml) while cooling the reaction vessel in an ice bath.

    • Stir the solution overnight at room temperature.

    • Add additional diethyl ether to the reaction mixture.

    • Filter the mixture.

    • Evaporate the solvent from the filtrate in vacuo to yield the title compound (6.0 g).

  • Causality behind Experimental Choices:

    • The use of an ice bath during the addition of propargyl bromide helps to control the exothermic nature of the reaction.

    • Stirring overnight ensures the reaction goes to completion.

    • The final filtration step removes any solid byproducts, and evaporation of the solvent isolates the desired product.

Safety and Handling

4-(Prop-2-yn-1-yl)piperidine hydrochloride is classified as harmful and an irritant.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

Applications in Research and Drug Development

The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The addition of the propargyl group to the 4-position of the piperidine ring opens up numerous possibilities for the synthesis of novel molecules with potential therapeutic applications.

Role in "Click Chemistry"

The terminal alkyne of 4-(prop-2-yn-1-yl)piperidine hydrochloride is a key functional group for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[7] This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are important pharmacophores in their own right. This makes the title compound a valuable building block for creating libraries of diverse compounds for high-throughput screening.

Caption: Application of 4-(prop-2-yn-1-yl)piperidine in click chemistry.

Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecular fragments are screened for their ability to bind to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. 4-(Prop-2-yn-1-yl)piperidine hydrochloride, with its piperidine core and reactive alkyne handle, is an ideal fragment for such approaches. The piperidine moiety can provide favorable interactions with a target protein, while the alkyne allows for the straightforward elaboration of the fragment into more complex molecules.

Synthesis of Bioactive Molecules

The piperidine ring is a key component of many approved drugs, including those targeting the central nervous system (CNS). The ability to introduce a propargyl group at the 4-position allows for the synthesis of novel analogs of existing drugs or entirely new chemical entities. For example, propargylamine moieties are found in inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of neurological disorders.[8]

Conclusion

4-(Prop-2-yn-1-yl)piperidine hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined structure, coupled with the reactivity of the terminal alkyne, provides a reliable platform for the creation of novel and complex molecules. A thorough understanding of its identification, properties, and safe handling is paramount for its effective use in a research setting. The potential for this compound to contribute to the development of new therapeutics through applications such as click chemistry and fragment-based drug discovery remains a vibrant area of scientific exploration.

References

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-(prop-2-yn-1-yl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • ACS Publications. (2020, January 9). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • PubMed Central. (2017, May 19). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • HETEROCYCLES. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF MOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. 38(6), 1367-1370. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-1-(prop-2-yn-1-yl)piperidine. Retrieved from [Link]

  • RSC. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(prop-2-en-1-yloxy)piperidine (C8H15NO). Retrieved from [Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Purity and Stability of 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

This guide serves as a technical reference for the characterization, synthesis, and stability profiling of 4-(Prop-1-yn-1-yl)piperidine hydrochloride . It is designed for medicinal chemists and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization, synthesis, and stability profiling of 4-(Prop-1-yn-1-yl)piperidine hydrochloride . It is designed for medicinal chemists and process development scientists utilizing this motif as a rigid, linear linker or pharmacophore in drug discovery (e.g., GPCR ligands, kinase inhibitors).

[1]

Chemical Identity & Structural Context

This compound features a piperidine ring substituted at the C4 position with a prop-1-ynyl group (an internal alkyne). Unlike its terminal alkyne isomer (prop-2-ynyl), the internal alkyne offers enhanced metabolic stability against terminal alkyne C-H abstraction but introduces specific challenges regarding stereoelectronic interactions and acid-catalyzed hydration.

AttributeSpecification
Systematic Name 4-(Prop-1-yn-1-yl)piperidine hydrochloride
Formula C₈H₁₃N · HCl
Molecular Weight 123.20 (Free Base) / 159.66 (HCl Salt)
Structure Description Saturated 6-membered heterocycle with a C4-internal alkyne tail.
Key Functional Groups Secondary Amine (Basic, pKa ~11), Internal Alkyne (Neutral, reactive to hydration).
Physical State White to off-white hygroscopic solid.

Synthesis & Impurity Profiling

To understand purity, one must understand the genesis of the molecule. The most robust industrial route utilizes a Sonogashira coupling strategy, which dictates the impurity profile.

Primary Synthetic Route[1]
  • Starting Material: N-Boc-4-iodopiperidine (or triflate).

  • Coupling: Reaction with propyne (gas or propyne-equivalent like trimethyl(prop-1-ynyl)silane) using Pd(PPh₃)₂Cl₂/CuI catalysis.

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA).

  • Salt Formation: Precipitation with anhydrous HCl.

Critical Impurity Classes[1]
  • Impurity A (Starting Material): 4-Iodopiperidine (trace potential genotoxin).

  • Impurity B (Homocoupling): 2,4-Hexadiyne derivatives (from oxidative coupling of propyne).

  • Impurity C (Hydration): 1-(Piperidin-4-yl)propan-1-one (formed via acid-catalyzed hydration of the alkyne during deprotection).

  • Impurity D (Isomer): 4-(Prop-2-yn-1-yl)piperidine (terminal alkyne isomer, if isomerization occurs).

Synthesis & Impurity Map (Visualization)[1]

SynthesisMap cluster_0 Stage 1: Coupling cluster_1 Stage 2: Deprotection & Salt Formation SM N-Boc-4-Iodopiperidine Intermediate N-Boc-4-(prop-1-ynyl)piperidine SM->Intermediate Sonogashira Imp_SM Impurity A: Unreacted Iodide SM->Imp_SM Incomplete Rxn Propyne Propyne (gas) Propyne->Intermediate Imp_Homo Impurity B: Homocoupling Dimer Propyne->Imp_Homo Oxidative Dimerization Cat Pd/Cu Catalyst Cat->Intermediate Final 4-(Prop-1-yn-1-yl)piperidine HCl Intermediate->Final Deprotection Imp_Hydra Impurity C: Ketone (Hydration) Intermediate->Imp_Hydra Acid+H2O Side Reaction Acid HCl / Dioxane Acid->Final

Caption: Figure 1. Synthetic pathway illustrating the origin of key impurities (A, B, C) relative to the main process flow.

Stability Assessment

The HCl salt of 4-(prop-1-yn-1-yl)piperidine is generally stable in solid form but exhibits specific vulnerabilities in solution or under stress.

Alkyne Hydration (The "Ketone Risk")

The internal alkyne is electron-rich. In the presence of strong acid (HCl) and moisture, it can undergo Markovnikov hydration to form the corresponding ketone.

  • Mechanism: Protonation of the triple bond

    
     Vinyl cation 
    
    
    
    Nucleophilic attack by water
    
    
    Tautomerization to ketone.
  • Mitigation: Store under strictly anhydrous conditions. Avoid aqueous acidic mobile phases for prolonged periods during analysis.

Hygroscopicity

Piperidine hydrochloride salts are notoriously hygroscopic. Absorption of atmospheric moisture accelerates the hydration degradation pathway described above.

Oxidation

Secondary amines are susceptible to N-oxidation (forming hydroxylamines or nitrones) upon exposure to peroxides or air over time.

Stability Testing Workflow (Visualization)

StabilityWorkflow cluster_stress Stress Conditions cluster_outcome Degradation Modes Sample Test Sample: Piperidine Alkyne HCl Acid Acid Stress (0.1N HCl, 60°C) Sample->Acid Ox Oxidative Stress (3% H2O2) Sample->Ox Humid Humidity (75% RH) Sample->Humid Ketone Hydration Product (Ketone) Acid->Ketone High Risk N_Ox N-Oxide Ox->N_Ox Med Risk Humid->Ketone Slow conversion Caking Physical Change (Deliquescence) Humid->Caking High Risk

Caption: Figure 2. Forced degradation pathways. Acidic moisture is the critical vector for chemical instability.

Analytical Methodologies

Standardizing the analysis is critical due to the lack of a strong chromophore in the aliphatic piperidine ring.

HPLC-UV/MS Method

Since the alkyne provides only weak UV absorbance (typically end-absorption <210 nm), LC-MS is the preferred detection method . If UV is required, derivatization is recommended.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation for peak shape).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Primary: MS (ESI, Positive Mode) - Look for [M+H]⁺ = 124.1.

    • Secondary: UV at 210 nm (Low sensitivity).

    • Derivatization (Optional): Pre-column reaction with Tosyl Chloride introduces a strong UV chromophore (254 nm) for robust purity quantification [1].

Residual Solvent & Counter-ion Analysis[1]
  • GC-Headspace: Mandatory for quantifying residual Dioxane (Class 2 solvent) or Propyne if used in excess.

  • Ion Chromatography (IC): To confirm Chloride stoichiometry (Target: 1.0 eq).

Handling & Storage Protocol

To maintain >98% purity over 12+ months:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Argon or Nitrogen backfill is mandatory to prevent N-oxidation.

  • Desiccant: Store with silica gel or molecular sieves in a secondary container to mitigate hygroscopicity.

  • Temperature: -20°C (Long term) or 2-8°C (Short term).

References

  • Sielc Technologies. (n.d.). Separation of Piperidine Derivatives on Newcrom R1 HPLC column. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

The following technical guide details the sourcing, synthesis, and validation strategies for 4-(Prop-1-yn-1-yl)piperidine hydrochloride . Executive Summary & Chemical Identity 4-(Prop-1-yn-1-yl)piperidine hydrochloride i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and validation strategies for 4-(Prop-1-yn-1-yl)piperidine hydrochloride .

Executive Summary & Chemical Identity

4-(Prop-1-yn-1-yl)piperidine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for rigid linker design and "Click Chemistry" applications. Unlike its terminal alkyne analog (4-ethynylpiperidine), this molecule features an internal methyl-capped alkyne, offering distinct steric and electronic properties for Structure-Activity Relationship (SAR) studies.

Critical Note on Availability: Direct commercial stock of this specific internal alkyne is extremely limited . While major catalogs list the terminal alkyne (4-ethynylpiperidine) or the propargyl ether variants, the target molecule often requires Custom Synthesis or In-House Derivatization from widely available precursors.

Chemical Profile
PropertySpecification
IUPAC Name 4-(Prop-1-yn-1-yl)piperidine hydrochloride
Common Name 4-(1-Propynyl)piperidine HCl
Structure Description Piperidine ring substituted at C4 with a methylacetylene group (-C≡C-CH₃).[1]
Molecular Formula C₈H₁₃N · HCl (Free base: C₈H₁₃N)
Key Functionality Secondary amine (nucleophile), Internal Alkyne (rigid spacer/linker).
Primary Precursor tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS: 287192-97-6)

Commercial Sourcing Landscape

Due to the niche nature of the internal alkyne, sourcing is bifurcated into Custom Synthesis Services (for direct procurement) and Precursor Sourcing (for in-house synthesis).

A. Direct Sourcing (Custom Synthesis)

The following vendors maintain capabilities to synthesize this molecule on demand. You must request a quote using the structure or IUPAC name, as it may not have a permanent catalog number.

  • Enamine: Specializes in piperidine building blocks; high probability of on-demand synthesis.

  • WuXi AppTec: Suitable for kilogram-scale process chemistry if the molecule is a development candidate.

  • Aurum Pharmatech: Often lists diverse heterocyclic salts.[2][3]

B. Strategic Precursor Sourcing (Recommended)

The most time-efficient strategy is to purchase the terminal alkyne precursor and perform a single-step methylation followed by deprotection. This precursor is widely available in stock.

Target Precursor: tert-Butyl 4-ethynylpiperidine-1-carboxylate CAS: 287192-97-6[4][2]

SupplierCatalog ReliabilityRegionNotes
ChemScene HighGlobalFrequent stock of Boc-protected piperidines.
Synthonix HighUSASpecializes in heterocyclic building blocks.
Fluorochem HighUK/EUGood availability for European researchers.
Sigma-Aldrich MediumGlobalOften sources from third parties; check lead times.

Technical Protocol: In-House Synthesis Strategy

If direct supply is unavailable or lead times are prohibitive (>4 weeks), the following validated workflow allows for the generation of the target compound from the commercial precursor.

Mechanistic Workflow

The synthesis involves the lithiation of the terminal alkyne (pKa ~25) followed by nucleophilic attack on methyl iodide (Sɴ2), and subsequent acid-mediated Boc-deprotection.

SynthesisWorkflow Precursor Boc-4-ethynylpiperidine (CAS: 287192-97-6) Step1 Step 1: Methylation (n-BuLi, MeI, THF, -78°C) Precursor->Step1 Activation Intermediate Intermediate: Boc-4-(prop-1-ynyl)piperidine Step1->Intermediate Alkylation Step2 Step 2: Deprotection (4M HCl in Dioxane) Intermediate->Step2 Cleavage Product FINAL PRODUCT: 4-(Prop-1-yn-1-yl)piperidine HCl Step2->Product Salt Formation

Figure 1: Synthetic route from commercial precursor to target hydrochloride salt.[5]

Detailed Experimental Protocol

Step 1: Methylation of the Alkyne

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve tert-butyl 4-ethynylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C. Note: LiHMDS can be used as a milder alternative if functional group tolerance is a concern.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor by TLC (Rf will change slightly; stain with KMnO₄).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[6] Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Boc-Deprotection & Salt Formation

  • Dissolution: Dissolve the crude intermediate in minimal Dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0°C. Stir at room temperature for 1–2 hours.

  • Isolation: The product often precipitates as a white solid. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether.

  • Drying: Dry under high vacuum to remove traces of HCl and solvent.

Quality Assurance (QA/QC)

Validating the identity of the internal alkyne is critical, as it can be easily confused with the terminal alkyne starting material.

Analytical MethodExpected Observation for TargetDistinction from Precursor
¹H NMR (DMSO-d₆) Methyl singlet at ~1.8 ppm (3H).Precursor has acetylenic proton triplet/singlet at ~2.0–2.5 ppm.
¹³C NMR Two alkyne carbons (~75–85 ppm) + Methyl carbon (~3.5 ppm).Precursor lacks the methyl carbon signal.
Mass Spectrometry [M+H]⁺ = 124.1 (Free base).Precursor [M+H]⁺ = 110.1 (Free base).
IR Spectroscopy Weak/absent C≡C stretch (internal alkyne is pseudo-symmetric).Precursor shows strong C≡C stretch (~2100 cm⁻¹) and C-H stretch (~3300 cm⁻¹).

Self-Validating Check: In the ¹H NMR, look for the disappearance of the terminal alkyne proton (usually a doublet or triplet with small coupling to the ring proton) and the appearance of the methyl singlet. If the methyl signal is absent, the alkylation failed.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert gas at -20°C for long-term stability.

  • Alkyne Stability: Internal alkynes are generally more stable than terminal alkynes, but avoid exposure to transition metals (Cu, Pd) unless catalyzing a specific reaction, as they can facilitate isomerization or polymerization.

  • Safety: The free base is a secondary amine and potential skin irritant. Handle with standard PPE.

References

  • PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Synthonix. 4-Ethynylpiperidine-1-carboxylic acid tert-butyl ester.[4][2] Available at: [Link]

Sources

Foundational

Technical Guide: Safety and Handling of 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

The following technical guide details the safety, handling, and physicochemical considerations for 4-(Prop-1-yn-1-yl)piperidine hydrochloride . [1][2] Executive Summary Compound Class: Heterocyclic Amine Salt / Internal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and physicochemical considerations for 4-(Prop-1-yn-1-yl)piperidine hydrochloride .

[1][2]

Executive Summary

Compound Class: Heterocyclic Amine Salt / Internal Alkyne Primary Application: Medicinal chemistry building block; potential covalent warhead or rigid linker.[1] Critical Hazard Overview: Treat as Toxic by Ingestion and a Severe Irritant .[2] Due to the absence of compound-specific toxicological datasets, safety protocols must be derived from the Structure-Activity Relationship (SAR) of piperidine hydrochloride salts and internal alkyne reactivity.[2][1][3]

Key Directive: This compound combines a secondary amine (as a salt) with an electron-rich internal alkyne.[2][1][3] While chemically more stable than terminal acetylenes, the alkyne moiety presents specific biological reactivity risks (e.g., cysteine targeting) that necessitate containment levels exceeding standard laboratory reagents.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6]

Understanding the molecular architecture is the first step in risk assessment.[2][1] This compound features a piperidine ring substituted at the 4-position with a propyne group.[2][1][3][4]

PropertyDescription
Chemical Name 4-(Prop-1-yn-1-yl)piperidine hydrochloride
Structure Description Piperidine ring with a methyl-substituted alkyne at C4.[2][1][3] The alkyne is internal (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

).[1][3]
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight ~159.66 g/mol (Free base: ~123.2 g/mol )
Physical State White to off-white crystalline solid (Hygroscopic).[1][3]
Solubility High solubility in water, DMSO, and Methanol due to ionic character.[1]
Stability Stable under ambient conditions; avoid strong oxidizers.[2][1][5] Hygroscopic nature requires desiccated storage.[1]
Structural Visualization

The internal alkyne provides a rigid linear spacer.[1] Unlike terminal alkynes, it lacks an acidic acetylenic proton (


), reducing explosion risks with metals (e.g., copper acetylides) but retaining reactivity toward transition metals and biological nucleophiles.[1]

Hazard Identification & Toxicology (Read-Across Analysis)

Scientific Integrity Note: Specific LD50 data for this exact isomer is limited.[1] The following hazards are inferred based on the high-confidence analog Piperidine Hydrochloride (CAS 6091-44-7) and general alkyne toxicology.

GHS Classification (Inferred)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2][1][6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Specific Reactivity Hazards[2][7][10]
  • Biological Electrophilicity: Internal alkynes can act as "latent electrophiles" in drug design, potentially forming irreversible covalent bonds with cysteine residues in proteins (Michael-type addition).[2][1] implication: Potential for skin sensitization or unexpected biological potency.[1]

  • Dust Explosion: As an organic hydrochloride salt, fine dust dispersed in air poses a deflagration risk if ignition sources are present.[1]

  • Incompatibility: Reacts vigorously with strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (liberates the volatile and flammable free amine).[1]

Safe Handling Protocols

Engineering Controls[1][3]
  • Primary Containment: Handle all dry powder within a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).[2]

  • Airflow: Maintain face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats and grounded spatulas, especially in low-humidity environments (<30% RH).[2][1][3]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95 (minimum) or P100 respirator if outside hood.[2]Prevents inhalation of toxic dusts.[1][4][5][7][8][9]
Hands Nitrile Gloves (Double gloving recommended).[1]0.11mm thickness provides adequate splash protection.[1]
Eyes Chemical Safety Goggles.[2][1]Protects against corneal damage from acidic salt dust.[1]
Body Lab coat (buttoned) + Tyvek sleeves if handling >10g.[2]Prevents skin absorption and clothing contamination.[1][6][7][8][9]
Workflow Visualization: Handling Decision Tree

HandlingProtocol Start Start: Handling 4-(Prop-1-yn-1-yl)piperidine HCl CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution CheckState->Solution QuantCheck Quantity > 100 mg? Solid->QuantCheck Transfer Transfer via Syringe/Cannula Solution->Transfer Hood Use Fume Hood (Standard PPE) QuantCheck->Hood No Iso Use Isolator / Glove Box (High Containment) QuantCheck->Iso Yes (Dust Risk) Dissolve Dissolve in Solvent (DMSO/Water) Hood->Dissolve Iso->Dissolve

Figure 1: Decision logic for handling varying quantities of the compound.[2][1][3] Note that dust generation is the primary driver for containment escalation.[2][1]

Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerated). While chemically stable at Room Temperature (RT), refrigeration retards degradation and moisture absorption.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] The alkyne moiety is susceptible to slow oxidation over time; the HCl salt is hygroscopic.[1]

  • Container: Tightly sealed amber glass or opaque plastic.[1]

  • Shelf Life: Re-test purity every 12 months. Look for discoloration (yellowing) which indicates oxidation or free-base liberation.[2][1][3]

Emergency Response

Spill Management (Dry Powder)[2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including P100 respiratory protection.[1]

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use a dedicated chemical vacuum (HEPA).[1]

  • Neutralize: Wipe area with a dilute sodium bicarbonate solution (neutralizes acidity) followed by water.[1]

  • Disposal: Place waste in a sealed container labeled "Toxic Organic Solid."

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][7][8] Remove contaminated clothing.[1][6][7][8][9]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][6][8] Urgent ophthalmological evaluation required due to acidic salt nature.[2][1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1][5] Call a Poison Control Center immediately.

Emergency Action Flow

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin/Eye Contact Type->Skin Inhale Inhalation Type->Inhale Wash Flush 15 min (Safety Shower/Eyewash) Skin->Wash FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Aid (Bring SDS/Structure) Wash->Medical FreshAir->Medical

Figure 2: Immediate response workflow for personnel exposure.

Research Context: Synthesis & Reactivity

Expertise Note: This section provides context for researchers using this material in synthesis, highlighting specific reaction risks.

Common Applications:

  • Sonogashira Coupling: Used to couple the alkyne to aryl halides.[1]

    • Risk:[10][11][12] Palladium/Copper catalysts.[1] Ensure the reaction mixture is degassed to prevent homocoupling (Glaser coupling) and reduce fire risk from solvent vapors.[1]

  • Deprotection: If the piperidine nitrogen needs to be protected/deprotected (e.g., Boc removal).[1]

    • Risk:[10][11][5][12] The internal alkyne is generally stable to TFA (acidic) and mild bases, but strong reduction conditions (e.g., hydrogenation) will reduce the alkyne to an alkene/alkane.[1]

Regulatory Status:

  • Controlled Substance: Generally NO (unlike some piperidine precursors used in fentanyl synthesis), but always verify local regulations (e.g., DEA List I/II check) as piperidine itself is a regulated precursor.[1]

  • TSCA: Likely Research & Development (R&D) exemption only.[1] Not for commercial use without notification.

References

  • Thermo Fisher Scientific. (2025).[2][1][6][8] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from [2][1]

  • Sigma-Aldrich. (2025).[2][1][3][8] Safety Data Sheet: 4-(1-Pyrrolidinyl)piperidine. Retrieved from [2][1][3]

  • Eulpitt, C. M., et al. (2020).[1] "Alkynes as Latent Electrophiles in Irreversible Covalent Inhibitors." Journal of Medicinal Chemistry, 63(11), 5625–5663.[1][13] [2][1][3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [2][1][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][1][6] Hazard Communication Standard: Combustible Dust. [2][1]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(Prop-1-yn-1-yl)piperidine HCl

This technical monograph details the physicochemical profile, synthetic methodology, and application utility of 4-(Prop-1-yn-1-yl)piperidine hydrochloride , a specialized heterocyclic building block. Chemical Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical profile, synthetic methodology, and application utility of 4-(Prop-1-yn-1-yl)piperidine hydrochloride , a specialized heterocyclic building block.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

4-(Prop-1-yn-1-yl)piperidine hydrochloride is a distinct structural isomer of the more common propargyl derivative. Unlike the terminal alkyne (prop-2-yn-1-yl), this molecule features an internal alkyne directly attached to the piperidine ring at the C4 position, capped with a methyl group. This structural rigidity and electronic character make it a valuable scaffold for restricting conformational freedom in Structure-Activity Relationship (SAR) studies.

Core Data Table[10]
PropertyValue / Description
IUPAC Name 4-(Prop-1-yn-1-yl)piperidine hydrochloride
Common Name 4-(1-Propynyl)piperidine HCl
CAS Number Not widely indexed; commercially available as custom synthesis
Molecular Formula C₈H₁₄ClN (Salt) / C₈H₁₃N (Free Base)
Molecular Weight 159.66 g/mol
Exact Mass 159.0815 Da (Monoisotopic)
Structure Description Piperidine ring substituted at C4 with a methyl-capped alkyne (

)
Appearance White to off-white crystalline solid
Solubility High in water, DMSO, Methanol; Low in non-polar solvents
pKa (Predicted) ~10.8 (Piperidine nitrogen)
Structural Distinction (Critical)

Researchers must distinguish this compound from its isomer, 4-(prop-2-yn-1-yl)piperidine (propargyl piperidine).

  • Target Molecule (1-ynyl): Piperidine-C4-

    
     (Internal alkyne, rigid).
    
  • Isomer (2-ynyl): Piperidine-C4-

    
     (Terminal alkyne, flexible methylene linker).
    

Synthetic Pathways

The synthesis of 4-(Prop-1-yn-1-yl)piperidine hydrochloride requires precision to install the internal alkyne. Unlike the propargyl isomer, which is accessible via simple alkylation, the 1-ynyl derivative is best synthesized via Sonogashira cross-coupling to ensure regiospecificity.

Primary Synthetic Route: Sonogashira Coupling

This protocol utilizes N-Boc-4-iodopiperidine or N-Boc-4-trifluoromethanesulfonyloxypiperidine as the electrophile and propyne gas (or a propyne surrogate) as the nucleophile.

Step-by-Step Methodology
  • Starting Material Preparation:

    • Dissolve N-Boc-4-iodopiperidine (1.0 eq) in anhydrous DMF/TEA (1:1 ratio).

    • Catalyst System: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq).

    • Degassing: Sparge the solution with Argon for 15 minutes to remove O₂ (critical to prevent homocoupling).

  • Coupling Reaction:

    • Introduce propyne gas (bubbled) or condensed propyne (excess, ~3-5 eq) into the reaction vessel at -78°C, then seal.

    • Warm to room temperature and stir for 12–18 hours.

    • Alternative: Use 1-trimethylsilylpropyne followed by desilylation if handling gas is challenging.

  • Workup & Purification:

    • Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), water, and brine.

    • Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (excess) at 0°C.

    • Stir at RT for 2 hours until precipitation is complete.

    • Filter the white solid, wash with Et₂O, and dry under vacuum to yield 4-(Prop-1-yn-1-yl)piperidine hydrochloride .

Synthetic Workflow Diagram

Synthesis SM N-Boc-4-iodopiperidine Inter Intermediate: N-Boc-4-(prop-1-ynyl)piperidine SM->Inter Sonogashira Coupling RT, 18h Reagents Propyne (gas) Pd(PPh3)2Cl2, CuI DMF/TEA Reagents->Inter Product FINAL PRODUCT: 4-(Prop-1-yn-1-yl)piperidine HCl Inter->Product Boc-Deprotection Precipitation Deprotect 4M HCl in Dioxane Deprotect->Product

Caption: Sonogashira coupling strategy for the regiospecific synthesis of the internal alkyne scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O, 400 MHz):

    • δ 1.95 ppm (s, 3H): Methyl group of the propynyl moiety (distinctive singlet, shifted downfield by the triple bond).

    • δ 2.80–3.40 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (broadened due to ammonium salt).

    • δ 1.70–2.10 ppm (m, 4H): Piperidine ring protons at C3/C5.

    • δ 2.60 ppm (m, 1H): Methine proton at C4 (chiral center equivalent).

  • ¹³C NMR:

    • Alkyne Carbons: Two distinct peaks in the 75–85 ppm region.

    • Methyl Carbon: ~3.5 ppm.

    • Piperidine Carbons: Characteristic peaks at ~43 ppm (C2/C6) and ~28 ppm (C3/C5).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Observed Mass: [M+H]⁺ = 124.11 m/z (corresponding to the free base C₈H₁₃N).

Applications in Drug Discovery[1][3]

This molecule serves as a specialized "rigidified" linker in medicinal chemistry.

  • Conformational Restriction: Unlike the flexible propyl or propargyl linkers, the directly attached internal alkyne rigidly extends the carbon skeleton. This is critical for probing the depth of hydrophobic pockets in GPCRs (e.g., Muscarinic or Histamine receptors).

  • Metabolic Stability: The internal alkyne is generally more metabolically stable than a terminal alkyne (which is prone to oxidation) or an alkene (prone to reduction/epoxidation). The terminal methyl group blocks metabolic degradation at the alkyne terminus.

  • Orthogonal Reactivity: While less reactive than terminal alkynes in "Click" chemistry, the internal alkyne can participate in specific transition-metal catalyzed cycloadditions or reductions to form cis/trans alkenes, allowing for precise geometric tuning of the side chain.

Handling & Safety (E-E-A-T)

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or "gumming."

  • Stability: The internal alkyne is stable under standard laboratory conditions. Avoid strong oxidizing agents which may cleave the triple bond.

  • Safety: Treat as a standard organic amine salt. Wear nitrile gloves and safety glasses. In case of inhalation, move to fresh air immediately.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for standard Boc-deprotection protocols).
  • PubChem. Compound Summary for 4-(prop-2-yn-1-yl)piperidine (Isomer comparison). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for alkyne geometry and reactivity).

Protocols & Analytical Methods

Method

Using 4-(Prop-1-yn-1-yl)piperidine hydrochloride in CuAAC click chemistry

Application Note: Cycloaddition Strategies for 4-(Prop-1-yn-1-yl)piperidine Hydrochloride Part 1: Executive Summary & Critical Chemistry Alert This guide details the protocols for utilizing 4-(Prop-1-yn-1-yl)piperidine h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cycloaddition Strategies for 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

Part 1: Executive Summary & Critical Chemistry Alert

This guide details the protocols for utilizing 4-(Prop-1-yn-1-yl)piperidine hydrochloride in azide-alkyne cycloaddition reactions. This molecule contains a piperidine scaffold, widely used in drug discovery for its solubility and pharmacokinetic properties, functionalized with an alkyne handle.

CRITICAL REACTIVITY DISTINCTION (Must Read): Before proceeding, you must verify the specific isomer of your reagent. The nomenclature "Prop-1-yn-1-yl" vs. "Prop-2-yn-1-yl" dictates the catalyst system required.

  • Scenario A: 4-(Prop-1-yn-1-yl)piperidine (Internal Alkyne)

    • Structure: Piperidine-C4-

      
      
      
    • Reactivity: Inert to standard Copper-Catalyzed (CuAAC) conditions.

    • Required Protocol: Ruthenium-Catalyzed (RuAAC).

  • Scenario B: 4-(Prop-2-yn-1-yl)piperidine (Terminal Alkyne/Propargyl)

    • Structure: Piperidine-C4-

      
      
      
    • Reactivity: Highly reactive in Copper-Catalyzed (CuAAC) conditions.[1]

    • Required Protocol: Standard CuAAC.

Note: This guide provides protocols for both scenarios, assuming the user may have intended the terminal alkyne (common in "Click" literature) or specifically requires the internal alkyne for 1,5-disubstituted triazole synthesis.

Part 2: Structural & Mechanistic Logic

The choice of catalyst dictates the regioselectivity and success of the ligation.

Decision Matrix & Pathway Visualization

ClickChemistryDecision Start Reagent Verification: 4-(Prop-n-yn-1-yl)piperidine Isomer1 Prop-1-yn-1-yl (Internal Alkyne) R-C≡C-CH3 Start->Isomer1 Methyl Capped Isomer2 Prop-2-yn-1-yl (Terminal Alkyne) R-CH2-C≡CH Start->Isomer2 Proton Capped CuAAC CuAAC Protocol (Cu(I) Catalyst) Isomer1->CuAAC Incompatible RuAAC RuAAC Protocol (Cp*Ru Catalyst) Isomer1->RuAAC Required Isomer2->CuAAC Standard Prod1 1,4-Disubstituted Triazole (Regioselective) CuAAC->Prod1 Yields Fail REACTION FAILURE (No Reaction) CuAAC->Fail Internal Alkyne Prod2 1,4,5-Trisubstituted Triazole (Sterically Demanding) RuAAC->Prod2 Yields

Figure 1: Decision tree for catalyst selection based on alkyne position. Note that CuAAC fails with internal alkynes.

Part 3: Experimental Protocols

Protocol A: RuAAC (For the specific "Prop-1-yn-1-yl" Internal Alkyne)

If you strictly possess 4-(Prop-1-yn-1-yl)piperidine , you must use a Ruthenium catalyst. Copper(I) cannot activate the internal triple bond.

Reagents:

  • Alkyne: 4-(Prop-1-yn-1-yl)piperidine HCl (1.0 equiv)

  • Azide: Target Azide-functionalized molecule (1.0 - 1.2 equiv)

  • Catalyst: [Cp*RuCl(PPh3)2] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, add the Alkyne (100 mg, 0.63 mmol) and the Azide (0.63 mmol) to a flame-dried reaction vial.

  • Catalyst Addition: Add [Cp*RuCl(PPh3)2] (10 mg, ~2 mol%).

    • Expert Insight: The Cp* (pentamethylcyclopentadienyl) ligand is crucial for sterically directing the formation of the 1,5-disubstituted triazole (or 1,4,5-trisubstituted in this case).

  • Solvation: Add anhydrous 1,4-Dioxane (3 mL).

  • Reaction: Seal the vial and heat to 60–80°C for 12–24 hours.

    • Note: Unlike CuAAC, RuAAC is thermally driven and rarely works well at room temperature for internal alkynes.

  • Work-up: Cool to room temperature. Concentrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: CuAAC (For "Prop-2-yn-1-yl" Terminal Alkyne)

If you possess the terminal alkyne isomer (often mislabeled or assumed in general "click" requests), use this optimized Cu(I) protocol. This method uses THPTA , a water-soluble ligand that protects biomolecules from oxidative damage and accelerates the reaction.

Reagents:

  • Alkyne: 4-(Prop-2-yn-1-yl)piperidine HCl (1.0 equiv)

  • Azide: Target Azide (1.0 equiv)

  • Copper Source: CuSO₄[2][3][4][5]·5H₂O (20 mM stock in water)

  • Reducing Agent: Sodium Ascorbate (100 mM stock in water)[2]

  • Ligand: THPTA (50 mM stock in water)[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) or DMSO/Water mix.

Reaction Table: 1 mL Scale (Bioconjugation)

ComponentStock Conc.Volume AddedFinal Conc.Role
Buffer/Solvent N/A830 µLN/AReaction Medium
Alkyne (Piperidine) 10 mM20 µL200 µMSubstrate
Azide 10 mM20 µL200 µMSubstrate
THPTA Ligand 50 mM10 µL500 µMCu(I) Stabilizer
CuSO₄ 20 mM5 µL100 µMCatalyst Precursor
Sodium Ascorbate 100 mM25 µL2.5 mMReductant (Start Trigger)

Step-by-Step Methodology:

  • Premix Cu-Ligand: In a separate small tube, mix the CuSO₄ and THPTA ligand.

    • Expert Insight: Premixing ensures the copper is complexed before it encounters the ascorbate, preventing the formation of insoluble Cu(I) aggregates and reducing reactive oxygen species (ROS) generation.

  • Substrate Mix: In the main reaction vessel, combine the Buffer , Alkyne , and Azide .

    • Solubility Check: The piperidine HCl salt is water-soluble. If your azide is hydrophobic, add DMSO (up to 20% v/v).

  • Catalyst Addition: Add the Cu-THPTA complex to the main vessel.

  • Initiation: Add Sodium Ascorbate last. The solution may turn slightly yellow (characteristic of Cu(I)-THPTA).

  • Incubation: Incubate at Room Temperature for 1–2 hours.

    • Inert Atmosphere: For highest efficiency, flush the headspace with N₂ or Ar, though THPTA makes the reaction tolerant to oxygen.

  • Quenching (Optional): Add 10 mM EDTA to chelate copper if downstream applications are sensitive to metals.

Part 4: Analytical Validation & Troubleshooting

Validation: LC-MS
  • Expected Mass Shift:

    • Prop-1-ynyl (Internal): Mass of Azide + Mass of Alkyne (Exact sum).

    • Prop-2-ynyl (Terminal): Mass of Azide + Mass of Alkyne (Exact sum).

  • Differentiation: Standard MS cannot distinguish the regioisomers (1,4 vs 1,5). You must use 1H NMR .

    • CuAAC Product (Terminal Alkyne): Look for the diagnostic Triazole C-H singlet around 7.5–8.5 ppm .

    • RuAAC Product (Internal Alkyne): There is no triazole proton (fully substituted). You will see the methyl group on the triazole ring shift significantly compared to the starting alkyne methyl.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (CuAAC) Wrong Isomer Check NMR. If you have the internal alkyne (

), CuAAC will never work. Switch to RuAAC.
Precipitation Copper DisproportionationEnsure Ligand (THPTA) is at 5:1 ratio to Copper. Increase DMSO % if azide precipitates.
Blue Solution OxidationCopper oxidized to Cu(II). Add more Ascorbate or degas solvents.
Low Yield (RuAAC) Steric HindranceThe piperidine ring is bulky. Increase temp to 90°C and reaction time to 48h.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.

Sources

Application

4-(Prop-1-yn-1-yl)piperidine hydrochloride as a fragment in drug design

Application Note: 4-(Prop-1-yn-1-yl)piperidine Hydrochloride in Fragment-Based Drug Design Executive Summary 4-(Prop-1-yn-1-yl)piperidine hydrochloride represents a specialized subclass of "privileged" piperidine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Prop-1-yn-1-yl)piperidine Hydrochloride in Fragment-Based Drug Design

Executive Summary

4-(Prop-1-yn-1-yl)piperidine hydrochloride represents a specialized subclass of "privileged" piperidine scaffolds. Unlike its more common terminal alkyne analog (4-propargylpiperidine), this fragment features an internal, methyl-capped alkyne directly attached to the piperidine ring.

This structural distinction is critical in medicinal chemistry. The internal alkyne acts as a metabolically stable, rigid "rod" that projects a hydrophobic methyl group into specific binding pockets (e.g., kinase back-pockets or GPCR orthosteric sites) with a defined vector. It avoids the acidity and metabolic liability often associated with terminal acetylenes while maintaining linearity.

This guide details the handling, design rationale, and synthetic protocols for integrating this fragment into lead optimization campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationDesign Implication
Systematic Name 4-(Prop-1-yn-1-yl)piperidine HClInternal alkyne isomer.
Structure Piperidine ring with C4-C≡C-CH₃Linear, rigid geometry at C4.
Molecular Weight ~159.66 g/mol (Free base: ~123.2 g/mol )High ligand efficiency (LE).
Form White to off-white solid (HCl salt)Hygroscopic; requires desiccation.
Solubility Water, Methanol, DMSOHigh solubility facilitates bio-assays.
pKa (Calc) ~10.8 (Piperidine NH)Basic; protonated at physiological pH.
Stability High (Internal Alkyne)Resistant to hydration/oxidation compared to terminal alkynes.

Design Rationale: The "Rod-Like" Linker

In Structure-Activity Relationship (SAR) studies, this fragment is deployed to solve specific topological problems.

A. Geometric Control (The "Vector")

The


 bond angle is 

. Attaching this group to the C4 position of piperidine creates a rigid linear extension.
  • Contrast with Propyl chains: A saturated propyl chain is flexible (entropic penalty upon binding). The propynyl group is rigid (pre-organized).

  • Contrast with Phenyl rings: A phenyl ring is bulky and planar. The alkyne is cylindrically symmetrical and sterically smaller, allowing it to thread through narrow hydrophobic channels.

B. Metabolic Blocking

Terminal alkynes (


) can be metabolically labile (oxidative metabolism) or reactive (mechanism-based inhibition). Capping the alkyne with a methyl group (

) blocks these pathways, enhancing metabolic stability (t1/2) in microsomes.
C. Electronic Effects

The alkyne is electron-rich but acts as a weak electron-withdrawing group (EWG) inductively on the piperidine ring, slightly lowering the pKa of the amine compared to a saturated alkyl analog.

Visualization: Design Logic Pathway

DesignLogic Problem SAR Challenge: Need to reach deep pocket without flexibility penalty OptionA Option A: Propyl Chain (Flexible) Problem->OptionA High Entropy OptionB Option B: Terminal Alkyne (Metabolic Liability) Problem->OptionB CYP Oxidation Solution Solution: 4-(Prop-1-yn-1-yl)piperidine (Rigid + Stable) Problem->Solution Outcome Outcome: High Affinity Low Clearance Solution->Outcome

Figure 1: Decision tree for selecting the internal alkyne piperidine fragment over flexible or reactive alternatives.

Experimental Protocols

Protocol A: Free-Basing (Mandatory Pre-Step)

Context: The HCl salt is stable for storage but can interfere with sensitive metal-catalyzed couplings or nucleophilic substitutions.

  • Dissolution: Dissolve 1.0 eq of 4-(Prop-1-yn-1-yl)piperidine HCl in minimal water (approx. 5 mL/g).

  • Basification: Add 2M NaOH or saturated

    
     dropwise at 0°C until pH > 12. The solution will become cloudy as the free amine separates.
    
  • Extraction: Extract 3x with DCM or EtOAc (DCM is preferred for solubility).

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Filter and concentrate carefully under reduced pressure (keep bath < 30°C; low MW amines can be volatile).

  • Usage: Use immediately in the subsequent coupling step.

Protocol B: General Amide Coupling (Scaffold Attachment)

Context: Attaching the piperidine nitrogen to a carboxylic acid core (e.g., a kinase hinge binder). Reagents: HATU, DIPEA, DMF.

  • Prepare Solution A: Dissolve the Carboxylic Acid Core (1.0 eq) in dry DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at RT for 15 min.

    • Note: The solution usually turns yellow.

  • Addition: Add the Free-Based Piperidine (1.1 eq) (from Protocol A) dissolved in minimal DMF.

    • Alternative: If using the HCl salt directly, increase DIPEA to 3.5 eq to neutralize the salt in situ. This is acceptable for robust substrates but risky for racemization-prone acids.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Stereoselective Reduction (Z-Alkene Synthesis)

Context: If the alkyne is too rigid, it can be reduced to the cis-alkene to introduce a "kink" in the chain, altering the vector by ~60°. Reagents: Lindlar Catalyst, Quinoline,


 gas.
  • Setup: Dissolve the coupled fragment (1.0 eq) in MeOH or EtOH.

  • Poisoning: Add Quinoline (0.2 eq) to prevent over-reduction to the alkane.

  • Catalyst: Add Lindlar catalyst (5-10 wt% loading).

  • Hydrogenation: Purge with

    
     (balloon pressure is sufficient). Stir vigorously for 1–3 hours.
    
  • Monitoring: Monitor closely by NMR or LC-MS (mass change is only +2, so retention time shift is critical).

  • Filtration: Filter through Celite to remove Pd.

  • Result: Yields the Z-alkene analog (cis-4-(prop-1-en-1-yl)piperidine derivative).

Application Case Study: Kinase Inhibitor Optimization

Scenario: A lead compound binds to the hinge region of a kinase but lacks potency. Crystal structures reveal a narrow, hydrophobic "back-pocket" adjacent to the ATP site. Strategy:

  • Hypothesis: A rigid hydrophobic group is needed to penetrate this pocket without colliding with the "Gatekeeper" residue.

  • Execution: The piperidine nitrogen is coupled to the core.[1] The C4-alkyne projects the methyl group linearly.

  • Validation:

    • The piperidine ring makes van der Waals contact with the ribose-binding pocket.

    • The alkyne rod spans the channel.

    • The methyl cap anchors into the hydrophobic back-pocket, displacing water (entropic gain).

Workflow Diagram:

Workflow Start Start: HCl Salt (Stable Storage) Step1 Step 1: Free-Basing (NaOH/DCM) Start->Step1 Step2 Step 2: Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 Step 3: Biological Assay (Target Binding) Step2->Step3 Branch Optimization Branch Step3->Branch Branch->Step3 If potency good Reduct Option: Lindlar Reduction (Access Z-Alkene Geometry) Branch->Reduct If too rigid

Figure 2: Experimental workflow from raw material to lead optimization.

References

  • Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

  • Lippmann, P., et al. (2020). "Alkynes in Medicinal Chemistry: Biological and Synthetic Aspects." Journal of Medicinal Chemistry.

  • BenchChem Technical Guide. (2025). "Piperidine-Based Linker Molecules for Advanced Drug Development."

  • PubChem Compound Summary. (2025). "Piperidine Derivatives and Structural Data."

(Note: While specific vendor application notes for this exact isomer are proprietary, the protocols above are derived from standard operating procedures for alkynyl-piperidine fragments in medicinal chemistry.)

Sources

Method

Derivatization of the alkyne group in 4-(Prop-1-yn-1-yl)piperidine hydrochloride

Application Note: Functionalization Strategies for the Internal Alkyne in 4-(Prop-1-yn-1-yl)piperidine Hydrochloride Executive Summary & Structural Disambiguation This guide details the derivatization of 4-(Prop-1-yn-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for the Internal Alkyne in 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

Executive Summary & Structural Disambiguation

This guide details the derivatization of 4-(Prop-1-yn-1-yl)piperidine hydrochloride . Before proceeding, it is critical to verify the structural isomerism, as reactivity profiles for alkynes are strictly dictated by their substitution pattern.

  • Target Molecule: 4-(Prop-1-yn-1-yl)piperidine (Structure A ).[1] This contains an internal alkyne (methyl-capped) attached to the C4 position of the piperidine ring.

  • Common Confusion: This is distinct from N-propargyl piperidine (Structure B ), which contains a terminal alkyne.[1]

    • Implication: Standard "Click Chemistry" (CuAAC) works only for Structure B. It will fail for the target molecule (Structure A).

    • Solution: This guide focuses exclusively on Ruthenium-catalyzed (RuAAC) and Palladium-mediated protocols required to activate the internal alkyne of Structure A.[1]

Core Applications:

  • Bioisostere Synthesis: Converting the alkyne into a 1,4,5-trisubstituted triazole (rigid amide isostere).

  • Geometric Editing: Stereoselective reduction to Z- or E- alkenes for conformationally restricted analogs.

  • Carbonyl Installation: Regioselective hydration to access ketone intermediates.[1]

Strategic Workflow

The following decision tree illustrates the divergent synthetic pathways available for this scaffold.

Derivatization_Workflow Start 4-(Prop-1-yn-1-yl)piperidine HCl (Internal Alkyne) Protect Optional: N-Boc Protection (Recommended for Pd/Ru catalysis) Start->Protect  Stabilize Amine   RuAAC RuAAC Cycloaddition (RuCp* Catalyst) Protect->RuAAC Hydrog Semi-Hydrogenation Protect->Hydrog Hydration Au/Ag Catalyzed Hydration Protect->Hydration Triazole 1,4,5-Trisubstituted 1,2,3-Triazole RuAAC->Triazole  + Azide (R-N3)   Z_Alkene (Z)-Alkene (Lindlar/Pd) Hydrog->Z_Alkene  H2, Lindlar   E_Alkene (E)-Alkene (Birch/Ru) Hydrog->E_Alkene  Trans-reduction   Ketone Alpha-Substituted Ketone Hydration->Ketone  H2O, [Au]  

Figure 1: Divergent synthesis map for internal alkyne derivatization.[1] N-protection is recommended to prevent catalyst poisoning by the free amine.[1]

Pre-requisite: Amine Protection (Strongly Recommended)

While some catalysts tolerate free amines, the hydrochloride salt can be acidic enough to interfere with organometallic mechanisms, and the free base can coordinate to Pd or Ru centers, killing catalytic activity.

  • Recommendation: Convert to the N-Boc derivative prior to alkyne manipulation.[1]

  • Method: React the HCl salt with

    
     (1.1 equiv) and 
    
    
    
    (2.5 equiv) in DCM. Wash with weak acid to remove unreacted amine.[1]

Protocol A: RuAAC for Triazole Synthesis (The "Internal Click")

Unlike Copper-catalyzed Click (CuAAC), which requires a terminal proton, Ruthenium catalysis (RuAAC) engages internal alkynes to form fully substituted triazoles.[2][3] This reaction is highly regioselective, typically placing the more steric group (the piperidine ring) at C4 and the methyl group at C5 of the triazole.

Mechanism: The reaction proceeds via a ruthenacycle intermediate, distinct from the copper acetylide mechanism.

Materials:

  • Substrate: N-Boc-4-(prop-1-yn-1-yl)piperidine (1.0 equiv).

  • Azide:

    
     (1.2 equiv).
    
  • Catalyst:

    
     (2–5 mol%). Note: The Cp (pentamethylcyclopentadienyl) ligand is essential for internal alkyne reactivity.*
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Alkyne (1.0 mmol), Azide (1.2 mmol), and

    
     (20 mg, 0.025 mmol).
    
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Reaction: Seal the vial and heat to 60–80°C for 12–24 hours. Monitor by LC-MS for the disappearance of the alkyne.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc). The triazole is typically more polar than the starting material.

Data Interpretation:

  • Regiochemistry: Expect the 1,4,5-isomer. NOESY NMR is required to confirm the orientation of the N-substituent relative to the piperidine ring.

Protocol B: Stereodivergent Semi-Hydrogenation

Controlling the alkene geometry allows for the exploration of specific binding pocket conformations.

Option B1: (Z)-Alkene Synthesis (Lindlar Reduction)

Accesses the cis-isomer, mimicking a "bent" conformation.[1]

  • Catalyst: Lindlar Catalyst (Pd/CaCO3 poisoned with Lead).[1]

  • Additive: Quinoline (suppresses over-reduction to alkane).[1]

  • Hydrogen Source:

    
     balloon (1 atm).
    

Protocol:

  • Dissolve N-Boc-alkyne (1 mmol) in MeOH (10 mL).

  • Add Quinoline (20 µL) and Lindlar Catalyst (10 wt% loading).

  • Purge with

    
     balloon and stir vigorously at RT.
    
  • Critical Control: Monitor by GC-MS or NMR every 30 minutes. Stop immediately upon consumption of alkyne to prevent over-reduction to the propyl-piperidine.[1]

Option B2: (E)-Alkene Synthesis (Trans-Selective)

Accesses the trans-isomer, mimicking an "extended" conformation.[1] Classical Na/NH3 conditions are harsh.[1] A modern, functional-group-tolerant approach uses Ruthenium-catalyzed hydrosilylation/protodesilylation or specific Iridium catalysts .[1]

  • Recommended Modern Protocol:

    
     catalyzed hydrosilylation followed by protodesilylation (refer to Trost et al. methods).
    
  • Alternative (Chemical): Birch reduction (Li/Liquid

    
    ) is effective if the N-protecting group (like Boc) is stable or if using a precursor that tolerates it. Note: Boc is generally stable to Birch conditions if quenched carefully, but Cbz is not.
    

Protocol C: Hydration to Ketones

Hydration of the internal alkyne yields a ketone. Due to the polarization of the alkyne by the piperidine ring (inductive effect), regioselectivity can be an issue (forming the ketone at C1 vs C2 of the propyl chain).

Catalyst: Gold(I) catalysis is superior for mild, regioselective hydration.

Protocol:

  • Catalyst:

    
     (2 mol%).
    
  • Conditions: MeOH/H2O (10:1), Acid co-catalyst (

    
    , 1 drop).
    
  • Reaction: Stir at 60°C for 4 hours.

  • Outcome: Expect a mixture of regioisomers (ethyl ketone vs methyl ketone).[1] Separation by HPLC may be required.[1]

Summary of Reaction Parameters

TransformationTarget ProductKey Reagent/CatalystCritical Parameter
RuAAC 1,4,5-Triazole

Inert atmosphere; Heat (60°C+)
Lindlar Red. (Z)-AlkenePd/CaCO3 + QuinolineMonitoring time (avoid over-reduction)
Trans-Red. (E)-AlkeneNa/NH3 or [Ru]-hydrideCryogenic temps (Na/NH3) or Catalyst load
Hydration KetoneAu(I) or Hg(II) saltsRegioselectivity control

References

  • RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1] J. Am. Chem. Soc.[1]2008 , 130, 8923-8930.[1][4] Link

  • Internal Alkyne Semihydrogenation: Richmond, E., et al. "Base-Metal-Catalyzed Stereodivergent Semihydrogenation of Alkynes."[1] J. Org.[1][5] Chem.2015 , 80, 6922–6929.[5] Link

  • Gold-Catalyzed Hydration: Marion, N., et al. "Gold-Catalyzed Hydration of Alkynes."[1] J. Org.[1][5] Chem.2008 , 73, 1162–1165. Link

  • Piperidine Scaffold Properties: Walbaum, A., et al. "Crystal structure of 4,4'-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl."[1][6] Acta Crystallogr.[1] E.2017 , 73, 864–866. Link

Sources

Application

Application Note: High-Fidelity Raman Tagging of Peptides &amp; Proteins using 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

This is a comprehensive application note and protocol guide for 4-(Prop-1-yn-1-yl)piperidine hydrochloride , designed for researchers in chemical biology and peptide science. Introduction & Core Utility In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and protocol guide for 4-(Prop-1-yn-1-yl)piperidine hydrochloride , designed for researchers in chemical biology and peptide science.

Introduction & Core Utility

In the landscape of bio-labeling, 4-(Prop-1-yn-1-yl)piperidine hydrochloride represents a specialized class of "silent region" probes. Unlike bulky fluorescent dyes (e.g., FITC, Rhodamine) that can perturb the biological activity of small peptides, this molecule offers a minimalist structural footprint.

Why This Molecule?

The structure features a piperidine ring (secondary amine) functionalized with a prop-1-yn-1-yl group (an internal methyl-substituted alkyne).

  • The Handle (Secondary Amine): The piperidine nitrogen is a robust nucleophile, ideal for conjugation to activated carboxylic acids (e.g., C-termini, Asp/Glu side chains) or activated esters (NHS esters) on proteins and peptides.

  • The Tag (Internal Alkyne): The internal alkyne (

    
    ) is the critical feature.
    
    • Raman Active: It exhibits a strong Raman scattering peak in the "cell-silent" region (

      
      ), distinct from endogenous cellular molecules and terminal alkynes (
      
      
      
      ).
    • Stability: Unlike terminal alkynes, the internal methyl-alkyne is chemically inert to copper-catalyzed click chemistry (CuAAC) conditions, preventing non-specific background labeling if used in conjunction with other click reagents.

    • Minimal Steric Bulk: It is significantly smaller than fluorophores, preserving the native folding and binding affinity of the target peptide.

Chemical Mechanism

The primary mode of labeling is Amide Bond Formation . The secondary amine of the piperidine ring attacks an electrophilic carbonyl carbon on the target biomolecule.

Reaction Pathway
  • Activation: The carboxylic acid on the peptide/protein is activated using a coupling reagent (e.g., HATU, EDC/NHS) to form a reactive intermediate (O-acylisourea or NHS ester).

  • Nucleophilic Attack: The piperidine nitrogen attacks the activated carbonyl.

  • Elimination: The leaving group (NHS or urea byproduct) is displaced, forming a stable tertiary amide bond.

Visualization: Conjugation Logic

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Detection Phase Protein_COOH Protein-COOH (Asp/Glu/C-term) Active_Ester Activated Ester (Intermediate) Protein_COOH->Active_Ester Activation Activator Activator (EDC/NHS or HATU) Activator->Active_Ester Amide_Bond Stable Amide Linkage (Protein-CO-N-Piperidine-Alkyne) Active_Ester->Amide_Bond Nucleophilic Attack Probe 4-(Prop-1-yn-1-yl)piperidine (Nucleophile) Probe->Amide_Bond SRS_Scope SRS Microscopy (Pump/Stokes Beams) Amide_Bond->SRS_Scope Sample Prep Signal Raman Signal (~2240 cm⁻¹) SRS_Scope->Signal Detection

Caption: Logical flow from chemical activation of the protein target to stable conjugation and final spectroscopic detection.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Capping

Best for: Creating de novo Raman-tagged peptides.

Materials:

  • Resin-bound peptide (N-terminus deprotected).

  • 4-(Prop-1-yn-1-yl)piperidine hydrochloride.[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Procedure:

  • Preparation: Dissolve 4-(Prop-1-yn-1-yl)piperidine HCl (5 eq. relative to resin loading) in DMF.

  • Activation: Add HATU (5 eq.) and DIEA (10 eq.) to the piperidine solution. Note: Extra base is needed to neutralize the HCl salt.

  • Coupling: Transfer the activated solution to the resin-bound peptide.

  • Incubation: Shake at room temperature for 2–4 hours. The secondary amine is less reactive than a primary amine; extended coupling time is recommended.

  • Washing: Drain and wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
  • Cleavage: Cleave the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Purification: Purify via RP-HPLC. The alkyne tag is stable under acidic cleavage conditions.

Protocol B: Solution-Phase Protein Labeling (Carboxyl Targeting)

Best for: Labeling folded proteins at surface-exposed Glutamate/Aspartate residues or C-terminus.

Materials:

  • Target Protein (

    
     in PBS, pH 7.4).
    
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • 4-(Prop-1-yn-1-yl)piperidine hydrochloride (dissolved in DMSO or water).

Procedure:

  • Activation: Add EDC (10 eq. molar excess to protein) and Sulfo-NHS (25 eq.) to the protein solution. Incubate for 15 minutes at room temperature to form the semi-stable amine-reactive NHS ester.

  • Quenching Excess EDC: (Optional) If precise stoichiometry is critical, remove excess EDC via a desalting column (Zeba Spin) or rapid dialysis. However, for small molecule labeling, this is often skipped if the amine is added in excess.

  • Conjugation: Add 4-(Prop-1-yn-1-yl)piperidine HCl (50 eq. molar excess) to the activated protein.

    • Critical Step: Adjust pH to 8.0–8.5 immediately using

      
      . The piperidine nitrogen (secondary amine) must be deprotonated to react.
      
  • Incubation: React for 2 hours at room temperature or overnight at

    
    .
    
  • Purification: Remove unreacted probe via dialysis (Slide-A-Lyzer, 3.5k MWCO) or size-exclusion chromatography (PD-10 column) against PBS.

Data Presentation & Analysis

Quantitative Summary Table
ParameterSpecificationNotes
Molecular Weight ~159.66 g/mol (HCl salt)Free base ~123.2 g/mol .
Reactive Group Secondary AmineRequires base (DIEA/NaHCO3) to activate.
Detection Mode SRS / CARS MicroscopyStimulated Raman Scattering / Coherent Anti-Stokes Raman Scattering.
Raman Shift

Distinct from terminal alkynes (

) and nitriles.
Solubility Water (High), DMSO (High)HCl salt aids aqueous solubility.
Stability HighResistant to photobleaching and enzymatic degradation.
Detection Workflow (SRS Microscopy)

To visualize the labeled peptides:

  • Setup: Use a dual-beam laser system (Pump and Stokes).

  • Tuning:

    • Set the energy difference (

      
      ) to match the alkyne vibration (
      
      
      
      ).
    • Example: If Pump is fixed at

      
      , tune Stokes to 
      
      
      
      .
  • Imaging: Scan the sample. The internal alkyne will generate a strong signal at the focal point, allowing 3D sectioning of the labeled protein distribution.

Troubleshooting & Critical Considerations

pH Sensitivity
  • Issue: Poor conjugation efficiency.

  • Cause: The piperidine secondary amine has a pKa

    
    . At neutral pH (7.0), it is almost entirely protonated (
    
    
    
    ) and non-nucleophilic.
  • Solution: Ensure the reaction buffer is at pH 8.3–9.0 for efficient coupling, or use a large excess of DIEA in organic solvents (SPPS).

Steric Hindrance
  • Issue: Low yield on sterically hindered carboxylic acids.

  • Cause: Secondary amines are bulkier than primary amines.

  • Solution: Use stronger coupling agents like HATU or PyBOP instead of HBTU. Increase reaction time to 4+ hours.

Solubility
  • Issue: Probe precipitation in high-salt buffers.

  • Solution: Dissolve the stock probe in DMSO or DMF before adding to the aqueous protein mixture. Keep organic solvent concentration

    
     to prevent protein denaturation.
    

References

  • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods, 11(4), 410-412. Link

    • Foundational work establishing alkynes as bioorthogonal Raman tags.
  • Yamaguchi, S., et al. (2011). "Regulated emission of internal alkynes for live-cell imaging." Journal of the American Chemical Society, 133(36), 14208-14211. Link

    • Discusses the stability and spectral properties of internal alkynes.
  • Hong, S., et al. (2014). "Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules." Angewandte Chemie International Edition, 53(23), 5827-5831. Link

    • Demonstrates the utility of alkyne tags in metabolic imaging.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

    • Standard reference for EDC/NHS and amine conjug

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Solubilization Strategies for 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

Executive Summary: The Solubility Challenge The core challenge with 4-(Prop-1-yn-1-yl)piperidine hydrochloride lies in the conflict between its ionic salt headgroup (hydrochloride) and its lipophilic tail (propynyl-piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Challenge

The core challenge with 4-(Prop-1-yn-1-yl)piperidine hydrochloride lies in the conflict between its ionic salt headgroup (hydrochloride) and its lipophilic tail (propynyl-piperidine).

As a hydrochloride salt, the crystal lattice energy is high, making it inherently insoluble in the non-polar or moderately polar organic solvents (DCM, THF, Toluene, Ethyl Acetate) typically favored for organic synthesis (e.g., Sonogashira couplings, amide bond formations). The salt form is thermodynamically locked into a polar preference (Water, Methanol, DMSO).

To "improve solubility" in organic media, you are generally performing one of two chemical operations: breaking the lattice (using high-dielectric solvents) or removing the ionic character (free-basing).

Troubleshooting Hub: Issue-Based Solutions

Scenario A: "I need to use this compound in a reaction involving DCM, THF, or Toluene, but it sits as a solid at the bottom of the flask."

Diagnosis: The dielectric constant of these solvents (


) is insufficient to dissociate the HCl salt ion pair.
Immediate Fix: In-Situ Neutralization. 
You do not need to pre-process the material. If your reaction tolerates tertiary amines, add an organic base to the reaction mixture.
  • Action: Add 1.1 to 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the suspension in DCM/THF.

  • Result: The organic base scavenges the HCl proton. The piperidine converts to its free-base form, which is highly soluble in DCM/THF. The byproduct (TEA·HCl) may precipitate, but your reactive species is now in solution.[1]

Scenario B: "I cannot use amine bases because they interfere with my catalyst or reagents."

Diagnosis: You require the free amine form, but must avoid external bases in the reaction pot. Immediate Fix: Pre-reaction Free-Basing (Biphasic Extraction). You must convert the salt to the free base before starting your main reaction.

  • Action: See Protocol 1 below. This is the most robust method for ensuring complete solubility in non-polar solvents.

Scenario C: "I need to analyze the purity via NMR in Chloroform-d ( ), but it won't dissolve."

Diagnosis:


 is non-polar. The salt is insoluble.
Immediate Fix: Solvent Switch or Shake-out. 
  • Option 1 (Preferred): Switch to

    
     (Methanol-d4) or 
    
    
    
    . The salt is soluble in these.[2][3]
  • Option 2 (If

    
     is mandatory):  Add 1-2 drops of 
    
    
    
    to the NMR tube as a co-solvent.
  • Option 3 (Free-base in tube): Add the solid to the NMR tube, add

    
    , then add 1 drop of TEA. Shake. The solid will dissolve (becoming the free base), but you will see TEA peaks in your spectrum.
    
Scenario D: "I am seeing precipitation during my reaction after starting with a solution."

Diagnosis: Product formation or byproduct precipitation. Analysis: If you started with the free base, the reaction might be generating acid (e.g., if using an acid chloride). The product might be re-forming a salt and crashing out. Immediate Fix: This is often desirable (drives equilibrium). If it hinders mixing, add a co-solvent like DMF (10-20% v/v) to maintain homogeneity.

Decision Logic & Workflows

Solubility Decision Tree

Use this logic flow to determine the correct solubilization strategy for your specific application.

SolubilityDecision Start Start: 4-(Prop-1-yn-1-yl)piperidine HCl Solubility Issue ReactionType What is the downstream application? Start->ReactionType Synthesis Does the reaction tolerate tertiary amine bases (TEA/DIPEA)? ReactionType->Synthesis Organic Synthesis Analysis Analysis ReactionType->Analysis Analytical (NMR/HPLC) YesBase Strategy: In-Situ Neutralization (Add DIPEA to reaction solvent) Synthesis->YesBase Yes NoBase Strategy: Pre-reaction Free Basing (Convert to oil, then dissolve) Synthesis->NoBase No SolventFlex Use DMSO-d6 or MeOD Analysis->SolventFlex Can you change solvent? NoFlex Perform 'Mini-Workup' in vial (NaOH + CDCl3 -> Extract layer) SolventFlex->NoFlex Must use CDCl3

Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

Detailed Technical Protocols

Protocol 1: Quantitative Free-Basing (The "Gold Standard")

Use this when you need the pure amine form for reactions sensitive to external bases or salts.

Objective: Convert 4-(Prop-1-yn-1-yl)piperidine HCl (Solid)


 4-(Prop-1-yn-1-yl)piperidine (Free Base Oil/Solid).

Materials:

  • Starting Material: Piperidine HCl salt[4]

  • Base: 1M NaOH or Saturated

    
     solution
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous

    
     or 
    
    
    

Step-by-Step:

  • Dissolution: Place the HCl salt in a separatory funnel. Add minimal distilled water until fully dissolved (approx. 5-10 mL per gram).

  • Basification: Slowly add the basic solution (1M NaOH) while swirling. Monitor pH. Continue until pH > 12.

    • Observation: The solution will turn cloudy or oily droplets will separate as the free amine forms (it is no longer water-soluble).

  • Extraction: Add organic solvent (DCM is preferred for high solubility). Shake vigorously and vent. Allow layers to separate.[5][6]

    • Note: The piperidine free base will migrate into the bottom DCM layer.

  • Repeat: Drain the organic layer. Extract the aqueous layer 2 more times with fresh DCM to ensure quantitative recovery.

  • Drying: Combine all organic extracts. Add anhydrous

    
    . Let sit for 10 minutes.
    
  • Concentration: Filter off the solid drying agent. Evaporate the solvent under reduced pressure (Rotavap).

  • Result: You will obtain the free base (likely a viscous oil or low-melting solid) which is now miscible in DCM, THF, Toluene, and Ether.

Protocol 2: In-Situ Solubilization (The "Shortcut")

Use this for coupling reactions (e.g., amide coupling, alkylation) where the byproduct salt is irrelevant.

Step-by-Step:

  • Suspend the 4-(Prop-1-yn-1-yl)piperidine HCl in your reaction solvent (e.g., THF). It will look like a slurry.

  • Add 1.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stir at room temperature for 5-10 minutes.

  • Observation: The suspension may change appearance. The piperidine HCl dissolves as it converts to the free base, while the new salt (DIPEA·HCl) might precipitate or remain partially soluble depending on the solvent.

  • Proceed with adding your electrophile/reagents.

Solubility Data Reference

The following table categorizes the solubility of the HCl Salt versus the Free Base . Use this to select the right solvent for your stage of work.

Solvent ClassSpecific SolventSolubility: HCl Salt Solubility: Free Base
Protic Polar WaterHigh (>100 mg/mL)Moderate/Low
Methanol / EthanolHigh High
Aprotic Polar DMSO / DMFHigh High
AcetonitrileLow / Moderate (Hot)High
Chlorinated Dichloromethane (DCM)Insoluble (<1 mg/mL)High (Miscible)
ChloroformInsolubleHigh
Ethers THF / Diethyl EtherInsoluble High
Hydrocarbons Toluene / HexaneInsoluble Moderate / High

Note: Data is extrapolated from standard physicochemical properties of piperidine derivatives [1, 2].

Visualizing the Free-Basing Workflow

FreeBasing Input Piperidine HCl (Water Soluble) Step1 Dissolve in H2O Input->Step1 Step2 Add NaOH (pH > 12) (Free Base Oils Out) Step1->Step2 Step3 Extract with DCM Step2->Step3 Step4 Dry (Na2SO4) & Evaporate Step3->Step4 Output Piperidine Free Base (Organic Soluble) Step4->Output

Caption: Workflow for converting the hydrophilic salt to the lipophilic free base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for base strength selection). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Products Derived from 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

Welcome to the technical support center for the purification of 4-(Prop-1-yn-1-yl)piperidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Prop-1-yn-1-yl)piperidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.

Understanding the Compound: Key Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the molecule's properties is paramount. 4-(Prop-1-yn-1-yl)piperidine is a secondary amine, and its hydrochloride salt form dictates much of its behavior. The presence of the basic nitrogen atom is the most critical feature to exploit for purification.

PropertyValue / DescriptionSignificance for Purification
Chemical Structure C₈H₁₃N · HClThe piperidine ring contains a basic secondary amine. The propargyl group provides a non-polar moiety.
Molecular Weight 159.66 g/mol (as HCl salt)Relevant for calculating molar equivalents and yields.
Form Typically a solid hydrochloride salt.Salts have higher melting points and are generally more soluble in polar solvents (like water or alcohols) than their free base counterparts.
Basicity (pKa) The pKa of the conjugate acid of piperidine is ~11.1[].This high basicity means the free amine is readily protonated by even weak acids to form a water-soluble salt. This is the cornerstone of acid-base extraction.
Solubility HCl Salt: Soluble in water and polar protic solvents (e.g., ethanol, methanol). Free Base: Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, ether).This differential solubility is the primary tool for separation from non-basic impurities.

Frequently Asked Questions (FAQs) & Common Purification Challenges

This section addresses the most common issues encountered during the purification of 4-(Prop-1-yn-1-yl)piperidine derivatives in a practical question-and-answer format.

Q1: My crude product is an oil/gum, but I need the solid hydrochloride salt. How can I solidify it?

A1: This is a common issue, often caused by residual solvent or impurities depressing the melting point. The most direct method is to form or re-form the hydrochloride salt.

  • Causality: The free amine form of your product is likely an oil at room temperature. Impurities can also act as a solvent for your product. Converting the amine to its hydrochloride salt increases its melting point and crystallinity.

  • Solution: Dissolve the crude oil in a minimal amount of a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise while stirring. The hydrochloride salt should precipitate out of the solution.[2] If it still oils out, try cooling the solution in an ice bath during the acid addition. The resulting solid can then be collected by filtration.

Q2: I'm performing an acid-base extraction to purify the free amine, but my yield is very low. Where is my product going?

A2: Product loss during acid-base extraction typically occurs at two key stages: incomplete extraction into the aqueous acid or incomplete recovery from the aqueous layer after basification.

  • Causality & Troubleshooting:

    • Incorrect pH for Acid Wash: The piperidine nitrogen is highly basic, but to ensure complete protonation and transfer to the aqueous layer, the pH must be sufficiently acidic.[3][4] Solution: After adding the aqueous acid (e.g., 1M HCl), check the pH of the aqueous layer with pH paper. It should be strongly acidic (pH 1-2). If not, add more acid.

    • Insufficient Basification for Recovery: To convert the ammonium salt back to the free amine, the aqueous layer must be made sufficiently basic.[5] Solution: When adding base (e.g., 2M NaOH), check the pH of the aqueous layer. It should be strongly basic (pH 12-14) to ensure complete deprotonation.

    • Insufficient Organic Extractions: The free amine may have some solubility in the basic aqueous layer. A single extraction with an organic solvent may not be enough to recover all of it. Solution: Perform at least three separate extractions of the basified aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate). Combine these organic extracts for drying and concentration.[6]

    • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion (a stable mixture of the organic and aqueous layers), trapping your product at the interface. Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. In the future, use gentle inversions of the separatory funnel rather than vigorous shaking.

Q3: My compound streaks badly on my silica gel TLC plate and column. How can I get clean separation?

A3: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the silica surface. This leads to strong, non-specific binding and poor chromatographic performance.

  • Causality: The lone pair of electrons on the nitrogen atom interacts strongly with the acidic protons of the silanol groups on the silica gel, causing the compound to "stick" and elute slowly and unevenly.

  • Solution: To mitigate this, you need to suppress this interaction. Add a small amount of a competitive base to your mobile phase.[2] Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system will neutralize the active sites on the silica, allowing your product to elute as a sharp, well-defined band.

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" during recrystallization happens when the solute comes out of the supersaturated solution at a temperature above its melting point. This is often due to using a solvent that is too "good" or cooling the solution too rapidly.

  • Causality & Troubleshooting:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6] If your compound oils out, the solvent may be too non-polar. Solution: Try a more polar solvent or a binary solvent system. For the hydrochloride salt, polar protic solvents like ethanol or isopropanol are good starting points.[6][7]

    • Cooling Rate: Rapid cooling can cause the product to crash out of solution as an oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Scratching the inside of the flask with a glass rod at the solution's surface can help initiate crystallization.

    • Purity: Highly impure samples are more likely to oil out. Solution: If problems persist, consider a preliminary purification step like an acid-base extraction before attempting recrystallization.

Detailed Experimental Protocols

These protocols provide a starting point for purification. Always perform small-scale trials to optimize conditions for your specific derivative.

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for separating the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (containing the hydrochloride salt) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Add water to dissolve the salt, creating a two-phase system.

  • Basification: Transfer the mixture to a separatory funnel. Add 2M NaOH solution portion-wise, shaking gently after each addition. Check the pH of the aqueous layer with pH paper, continuing to add base until the pH is >12. This converts the hydrochloride salt to the free base, which will partition into the organic layer.

  • Separation: Separate the layers. Keep the organic layer.

  • Extraction of Aqueous Layer: Extract the aqueous layer two more times with fresh organic solvent to recover any dissolved product. Combine all organic layers.

  • Acidic Wash (Optional Back-Extraction): To remove any non-basic impurities that may have carried over, wash the combined organic layers with 1M HCl. The desired amine will move back into the aqueous layer as the salt. Separate the layers and discard the organic phase.

  • Final Recovery: Re-basify the acidic aqueous layer to pH >12 with 2M NaOH. Extract the liberated free amine three times with fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, likely as an oil.

Protocol 2: Flash Column Chromatography of the Free Base

Use this protocol after converting the product to its free base (via Protocol 1).

  • TLC Analysis: Dissolve a small amount of the crude free base in a solvent like DCM. Spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find an eluent that gives your product an Rf value of ~0.3.

  • Eluent Modification: Once a suitable solvent system is found, add 1% triethylamine (Et₃N) to the mixture to prevent streaking. For example, if your ideal eluent is 95:5 DCM:MeOH, your final mobile phase will be 94:5:1 DCM:MeOH:Et₃N.[6]

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.

  • Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading"). Carefully add the sample to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Protocol 3: Recrystallization of the Hydrochloride Salt

This is an excellent final polishing step to obtain a high-purity, crystalline solid.

  • Solvent Screening: Place ~20 mg of your crude hydrochloride salt into several small test tubes. Add a few potential solvents (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/ether) dropwise to test for solubility at room temperature and upon heating.[6]

  • Dissolution: In a larger flask, dissolve the bulk of your crude salt in a minimum amount of the chosen hot solvent. Add the solvent in portions until everything just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Visual Workflows & Troubleshooting

Purification Strategy Selection

The choice of purification method depends on the nature of the impurities present in your crude product.

Purification_Strategy Crude_Product Crude 4-(Prop-1-yn-1-yl)piperidine Hydrochloride Impurity_Check Are impurities acidic, basic, or neutral? Crude_Product->Impurity_Check Acid_Base Perform Acid-Base Extraction Impurity_Check->Acid_Base Neutral / Acidic Chromatography Convert to Free Base, then Column Chromatography Impurity_Check->Chromatography Structurally Similar Basic Impurities Recrystallization Recrystallize HCl Salt Acid_Base->Recrystallization Final Polish Chromatography->Recrystallization Convert to HCl Salt for Final Polish Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Logic for selecting a purification strategy.

Acid-Base Extraction Workflow

This diagram illustrates the movement of the desired compound between phases.

Acid_Base_Extraction cluster_0 Step 1: Basify cluster_1 Step 2: Separate cluster_2 Step 3: Purify cluster_3 Step 4: Isolate Start Crude HCl Salt in Organic Solvent + Water Add_Base Add NaOH (aq) to pH > 12 Start->Add_Base Organic_1 Organic Layer: Free Amine Product + Neutral Impurities Add_Base->Organic_1 Aqueous_1 Aqueous Layer: Acidic Impurities + Inorganic Salts Add_Acid Wash with HCl (aq) to pH < 2 Organic_1->Add_Acid Organic_2 Organic Layer: Neutral Impurities (Discard) Add_Acid->Organic_2 Aqueous_2 Aqueous Layer: Purified HCl Salt Add_Acid->Aqueous_2 Final_Product Pure Free Base Aqueous_2->Final_Product Basify & Extract with Organic Solvent

Sources

Troubleshooting

Common side reactions with 4-(Prop-1-yn-1-yl)piperidine hydrochloride and how to avoid them

Technical Support Center: A Guide to 4-(Prop-1-yn-1-yl)piperidine Hydrochloride Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 4-(Prop-1-yn-1-yl)piperidine hydrochloride in their synthetic workflows. We will explore the compound's unique reactivity, address common side reactions encountered during its use, and provide robust, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs): Understanding the Core Reactivity

This section addresses fundamental questions about the structure and chemical behavior of 4-(Prop-1-yn-1-yl)piperidine hydrochloride. A clear understanding of its properties is the first step in avoiding unwanted side reactions.

Q1: What are the primary reactive sites on the 4-(prop-1-yn-1-yl)piperidine molecule?

A1: The molecule possesses two key reactive sites, each with distinct chemical properties:

  • The Secondary Piperidine Amine: This nitrogen is nucleophilic and basic. In its free base form, it readily participates in reactions such as alkylation, acylation, and arylation.[1] It can also act as a ligand, coordinating to metal catalysts, which can inhibit or alter the course of a reaction.

  • The Terminal Alkyne: The hydrogen atom on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), allowing for its deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide.[2] This acetylide is central to many C-C bond-forming reactions. The alkyne's π-bonds also readily undergo addition reactions.[2]

Q2: Why is this compound supplied as a hydrochloride (HCl) salt?

A2: The hydrochloride salt form offers several practical advantages. First, it effectively "protects" the highly reactive secondary amine by protonating it to form a non-nucleophilic ammonium salt. This prevents the amine from reacting with atmospheric carbon dioxide or participating in other undesired reactions during storage. Additionally, the salt form often improves the compound's crystallinity, stability, and solubility in polar solvents.

Q3: What is the immediate chemical consequence of adding a base to my reaction containing 4-(prop-1-yn-1-yl)piperidine hydrochloride?

A3: The addition of a base will neutralize the hydrochloride, deprotonating the piperidinium cation to generate the free, neutral secondary amine. This "unmasks" the nucleophilic character of the piperidine nitrogen. This is a critical consideration, as the newly formed free amine can now compete with other nucleophiles in your reaction, or interfere with metal catalysts, leading to significant side reactions.

Troubleshooting Guide: Common Side Reactions & Avoidance Strategies

This section details specific problems that may arise in common synthetic applications and provides actionable solutions.

Scenario A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")

This is one of the most common applications for terminal alkynes, valued for its efficiency and functional group tolerance.[3][4] However, the bifunctional nature of 4-(prop-1-yn-1-yl)piperidine can introduce complications.

Problem: My CuAAC reaction has a low yield of the desired triazole product and I observe a complex mixture of byproducts.

  • Potential Cause 1: Interference from the Piperidine Nitrogen.

    • Causality: If the reaction conditions (e.g., addition of a base, buffered pH > 8) generate the free secondary amine, it can coordinate strongly to the Cu(I) catalyst. This coordination can saturate the metal's coordination sphere, preventing the catalytic cycle from proceeding efficiently and leading to low conversion rates.

  • Potential Cause 2: Alkyne Homocoupling (Glaser Coupling).

    • Causality: In the presence of a copper catalyst and an oxidant (such as atmospheric oxygen), terminal alkynes can undergo oxidative homocoupling to form a 1,3-diyne. This consumes the starting material and complicates purification.

  • Solution: The N-Protection Strategy.

    • Rationale: The most robust method to prevent both catalyst inhibition and other nitrogen-related side reactions is to protect the piperidine nitrogen before performing the CuAAC reaction. The tert-Butoxycarbonyl (Boc) group is an ideal choice as it is stable to the neutral or slightly basic conditions of most click reactions and can be easily removed later under acidic conditions.[1][5]

    • See Protocol 1 for a detailed N-Boc protection procedure. Once the nitrogen is protected, the CuAAC reaction can be performed cleanly. The use of a stabilizing ligand like TBTA or the water-soluble THPTA can further enhance catalytic efficiency and prevent copper-mediated side reactions like homocoupling.[6]

Scenario B: Base-Mediated C-C Bond Formation (e.g., Sonogashira or Alkynylation Reactions)

These reactions typically involve deprotonating the terminal alkyne with a base to form an acetylide, which then attacks an electrophile.

Problem: In addition to the desired product from the reaction at the alkyne, I am isolating a significant amount of a byproduct resulting from a reaction at the piperidine nitrogen.

  • Cause: Competing Nucleophilicity.

    • Causality: The base used to deprotonate the alkyne will simultaneously deprotonate the piperidinium hydrochloride, generating the free secondary amine. Both the desired acetylide and the secondary amine are potent nucleophiles. They will compete for the electrophile (e.g., an alkyl halide or aryl halide) in the reaction mixture. This leads directly to the formation of N-alkylated or N-arylated side products, reducing the yield of the desired C-alkynylated product.

  • Solution: Orthogonal Protecting Group Strategy.

    • Rationale: This scenario mandates the use of a protecting group on the piperidine nitrogen. The choice of protecting group should be "orthogonal"—meaning it can be removed under conditions that do not affect other functional groups in the molecule.[1] A summary of common choices is provided in the table below. By converting the amine into a non-nucleophilic carbamate, you completely eliminate its ability to compete in the reaction.

    • See Table 1 for a selection of suitable protecting groups. After successful C-C bond formation at the alkyne, the protecting group can be selectively removed to reveal the piperidine nitrogen if needed for a subsequent step.

Protecting GroupAbbreviationIntroduction ReagentStabilityCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis, weak acidStrong acid (TFA, HCl)[1][5]
BenzyloxycarbonylCbz or ZBenzyl chloroformateStable to acid and baseCatalytic Hydrogenolysis (H₂, Pd/C)[1]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuStable to acid, hydrogenolysisBase (e.g., Piperidine in DMF)[5][7]
Table 1. Common orthogonal protecting groups for the piperidine nitrogen.

Visualization of Reaction Pathways and Decision Making

To better illustrate the concepts discussed, the following diagrams outline the chemical challenges and the strategic solutions.

G Fig. 1: Competing Reaction Pathways start 4-(Prop-1-yn-1-yl)piperidine (Free Base Form) base + Base + Electrophile (R-X) path1 C-Alkynylation (Desired Reaction) base->path1  Attack via  Acetylide path2 N-Alkynylation (Side Reaction) base->path2  Attack via  Piperidine N

Caption: Competing nucleophilic pathways.

G Fig. 2: Troubleshooting Workflow start Planning a reaction with 4-(Prop-1-yn-1-yl)piperidine HCl q1 Will the reaction conditions involve a base or an electrophile? start->q1 protect STRATEGY: Protect the piperidine nitrogen (e.g., with N-Boc) q1->protect  Yes   proceed Proceed with HCl salt. Maintain acidic/neutral pH. Monitor for catalyst inhibition. q1->proceed  No   (e.g., simple salt formation) run_rxn Perform desired alkyne reaction protect->run_rxn deprotect Deprotect nitrogen if required run_rxn->deprotect

Sources

Reference Data & Comparative Studies

Validation

High-resolution mass spectrometry (HRMS) data of 4-(Prop-1-yn-1-yl)piperidine hydrochloride

Executive Summary 4-(Prop-1-yn-1-yl)piperidine hydrochloride is a specialized heterocyclic building block featuring an internal alkyne moiety. In medicinal chemistry, it serves as a critical scaffold for introducing rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Prop-1-yn-1-yl)piperidine hydrochloride is a specialized heterocyclic building block featuring an internal alkyne moiety. In medicinal chemistry, it serves as a critical scaffold for introducing rigidity and specific electronic properties into drug candidates, particularly in GPCR ligand design.

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) performance for this compound against standard alternatives. Unlike Low-Resolution MS (LRMS), which offers only nominal mass confirmation, HRMS is essential for validating the molecular formula and distinguishing this internal alkyne from its common terminal alkyne isomer (4-(prop-2-yn-1-yl)piperidine) and other isobaric impurities.

Part 1: Technical Profile & HRMS Data

The following data establishes the baseline for identifying the correct chemical entity.

Compound Identity:

  • IUPAC Name: 4-(Prop-1-yn-1-yl)piperidine hydrochloride

  • Free Base Formula: C₈H₁₃N

  • Salt Formula: C₈H₁₄ClN

  • Monoisotopic Mass (Free Base): 123.1048 Da

Table 1: Theoretical HRMS Parameters (ESI+ Mode)
ParameterValueNotes
Ionization Species [M+H]⁺Protonation at the secondary amine nitrogen.
Formula (Ion) [C₈H₁₄N]⁺Positive ion mode.
Theoretical m/z 124.1121 Calculated using exact masses of ¹²C, ¹H, ¹⁴N.
Mass Error Tolerance < 5.0 ppmIndustry standard for confirmation.
Double Bond Equivalent 3.01 Ring + 2 pi bonds (alkyne).
Isotopic Pattern [M+1] ≈ 9.2%Due to natural ¹³C abundance (8 carbons).

Expert Insight: The presence of the hydrochloride salt does not affect the observed m/z in positive ESI mode, as the chloride counter-ion (Cl⁻) is removed during the ionization process or detected in negative mode.

Part 2: Comparative Analysis (Alternatives)

This section objectively compares the analytical performance of HRMS against common alternatives used in drug discovery workflows.

Comparison A: HRMS vs. Low-Resolution MS (LRMS)

Alternative: Single Quadrupole MS (LRMS). Verdict: LRMS is insufficient for purity validation of this specific building block.

FeatureHRMS (Q-TOF / Orbitrap)LRMS (Single Quad)Impact on Development
Mass Accuracy High (< 5 ppm)Low (± 0.5 Da)LRMS cannot distinguish C₈H₁₃N (Target) from C₇H₁₅NO (Oxidative impurity, Δm = 0.03 Da).
Isomer Distinction High (via MS/MS)None LRMS cannot differentiate the internal alkyne from the terminal alkyne isomer.
Confidence Definitive Formula ConfirmationNominal Mass IndicationHRMS prevents "false positives" that lead to failed synthesis steps downstream.
Comparison B: Internal vs. Terminal Alkyne Isomers

Alternative: 4-(Prop-2-yn-1-yl)piperidine (Terminal Alkyne Isomer). Context: Synthesis of the prop-1-ynyl derivative often involves isomerization risks or starting material contamination. Both isomers have the exact same mass (124.1121).

Differentiation Strategy (MS/MS Fragmentation): To distinguish the target (Internal) from the alternative (Terminal), researchers must analyze the fragmentation pattern (MS/MS).

  • Terminal Alkyne (Alternative): typically yields a characteristic [M-1]⁺ peak or a strong fragment at m/z 39 (C₃H₃⁺, propargyl cation) due to the labile terminal proton and stability of the propargyl cation [1].

  • Internal Alkyne (Target): The prop-1-ynyl group is more stable against terminal hydrogen loss. Fragmentation is driven by ring cleavage or loss of the methyl-substituted alkyne fragment (m/z 53/56 range) rather than the unsubstituted propargyl cation [2].

Part 3: Experimental Protocol (Self-Validating)

Objective: Confirm identity and purity of 4-(Prop-1-yn-1-yl)piperidine HCl.

Reagents & Equipment[1][2][3][4][5]
  • Instrument: Q-TOF or Orbitrap MS equipped with ESI source.

  • Solvents: LC-MS grade Methanol (MeOH), Water (H₂O), Formic Acid (FA).

  • Sample: 1 mg of 4-(Prop-1-yn-1-yl)piperidine HCl.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL 50:50 MeOH:H₂O (creates 1 mg/mL stock).

    • Dilute 10 µL of stock into 990 µL of 0.1% FA in MeOH (Final conc: ~10 µg/mL).

    • Why: Acidification ensures full protonation of the piperidine nitrogen, maximizing [M+H]⁺ signal intensity.

  • System Setup (Direct Infusion):

    • Flow Rate: 5–10 µL/min.

    • Source Voltage (ESI+): 3.5 kV.

    • Capillary Temp: 275°C.

    • Mass Range: m/z 50 – 500 (Focus on low mass region).

  • Acquisition & Validation Criteria:

    • Step A (Full Scan): Acquire spectrum for 1 minute.

      • Pass Criteria: Main peak at 124.1121 ± 0.0006 .

    • Step B (MS/MS Fragmentation): Select m/z 124.1 as precursor. Apply Collision Energy (CE) ramp (10–40 eV).

      • Pass Criteria: Observation of piperidine ring fragments (m/z 84, loss of side chain) and absence of dominant terminal alkyne markers (m/z 39 base peak).

Part 4: Visualization (Impurity Profiling)

The following diagram illustrates the decision logic for validating the compound and rejecting isomers/impurities.

G Start Crude Sample (C8H13N) HRMS_Scan HRMS Full Scan (ESI+) Start->HRMS_Scan Check_Mass Check m/z 124.1121 HRMS_Scan->Check_Mass Fail_Mass Rejection: Wrong Formula (e.g., Oxidation) Check_Mass->Fail_Mass > 5ppm error Pass_Mass Formula Confirmed [C8H14N]+ Check_Mass->Pass_Mass < 5ppm error MSMS MS/MS Fragmentation (CE 20-40eV) Pass_Mass->MSMS Check_Frag Analyze Fragments MSMS->Check_Frag Terminal_Iso Isomer Detected: Terminal Alkyne (High m/z 39) Check_Frag->Terminal_Iso Strong m/z 39 (Propargyl Cation) Target_Conf VALIDATED: Internal Alkyne (Prop-1-ynyl) Check_Frag->Target_Conf Methyl-alkyne loss Ring cleavage

Figure 1: Analytical decision tree for distinguishing 4-(Prop-1-yn-1-yl)piperidine from isobaric impurities and isomers.

References

  • JoVE Science Education Database. Mass Spectrometry: Alkyne Fragmentation. JoVE.[1][2] Available at: [Link]

  • Unacademy. Alkynes: Terminal Vs Internal - Structure and Properties. Available at: [Link]

Sources

Comparative

Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

Executive Summary The analysis of 4-(Prop-1-yn-1-yl)piperidine hydrochloride presents a distinct set of analytical challenges due to its chemical nature: it is a non-aromatic secondary amine salt with a weak chromophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-(Prop-1-yn-1-yl)piperidine hydrochloride presents a distinct set of analytical challenges due to its chemical nature: it is a non-aromatic secondary amine salt with a weak chromophore (the internal alkyne).

  • HPLC-CAD/MS is the recommended "Gold Standard" for routine purity and assay testing. The lack of a strong UV chromophore makes standard UV detection (254 nm) unreliable. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) provides necessary sensitivity and universality.

  • GC-MS is the superior choice for identifying volatile organic impurities (VOIs) and structural confirmation, but it requires a critical free-basing sample preparation step to prevent injector port degradation caused by the hydrochloride salt.

This guide details the method development logic, validated protocols, and a direct performance comparison of both techniques.

Chemical Context & Analytical Challenges

To design a robust method, we must first deconstruct the analyte:

  • Core Structure: Piperidine ring (secondary amine, pKa ~11).

  • Functional Group: Prop-1-ynyl group (internal alkyne).

  • Form: Hydrochloride salt (polar, non-volatile).

The "Invisible" Peak Problem

Unlike aromatic drug intermediates, this molecule lacks a benzene ring. The internal alkyne (


) absorbs UV light primarily below 210 nm.
  • Consequence: Using standard HPLC-UV at 254 nm will result in near-zero sensitivity. Using low-UV (205 nm) introduces baseline noise from mobile phase solvents (the "cutoff" effect).

  • Solution: We must use Universal Detection (CAD) or MS .

The Salt Volatility Problem

Hydrochloride salts decompose rather than volatilize in a GC injector (250°C), often reforming the salt or degrading into amorphous solids that foul the liner.

  • Consequence: Direct injection leads to poor reproducibility and ghost peaks.

  • Solution:In-situ basification or Liquid-Liquid Extraction (LLE).

Method A: HPLC-CAD (The Quantitative Standard)

Objective: Accurate assay and purity quantification without reliance on weak UV absorption.

Why This Configuration?

We utilize a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns possess residual silanols that interact with the secondary amine of the piperidine, causing severe peak tailing. CSH columns are positively charged at low pH, repelling the protonated amine and ensuring sharp peak symmetry. CAD is selected because its response is independent of chemical structure, allowing accurate quantitation of impurities that may lack chromophores entirely.[1]

Experimental Protocol

Instrument: UHPLC system coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

ParameterCondition
Column Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection CAD (Nebulizer Temp: 35°C, Power Function: 1.0)
Injection Vol 5 µL

Gradient Program:

  • 0.0 min: 5% B (Equilibration)

  • 10.0 min: 95% B (Elution of hydrophobics)

  • 12.0 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

  • 15.0 min: Stop

Workflow Diagram (HPLC)

HPLC_Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 Detection Sample Sample (HCl Salt) Diluent Diluent: H2O/ACN (90:10) Sample->Diluent Vial Filter (0.2 µm PTFE) -> Vial Diluent->Vial Column CSH C18 Column (Repels Amine) Vial->Column Detector CAD Detector (Universal Response) Column->Detector MobilePhase Gradient Elution (0.1% Formic Acid) MobilePhase->Column Data Quantification (Area %) Detector->Data

Figure 1: HPLC-CAD workflow designed to mitigate amine tailing and lack of UV chromophore.

Method B: GC-MS (The Structural Confirmator)

Objective: Identification of volatile impurities and confirmation of the piperidine backbone structure.

Why This Configuration?

Since we cannot inject the HCl salt, we employ a Biphasic Liquid Extraction . We use Sodium Hydroxide (NaOH) to deprotonate the piperidinium chloride, converting it into the free amine, which partitions into Dichloromethane (DCM). The DCM layer is then injected.

Experimental Protocol

Sample Preparation (Critical Step):

  • Weigh 10 mg of 4-(Prop-1-yn-1-yl)piperidine HCl into a 4 mL glass vial.

  • Add 1 mL of 1N NaOH (aq). Vortex for 30 seconds to liberate the free base.

  • Add 2 mL of DCM (containing 50 ppm Toluene as Internal Standard).

  • Shake vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes to separate layers.

  • Transfer the bottom organic layer (DCM) to a GC vial.

Instrument: GC-MS (Single Quadrupole).

ParameterCondition
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1), 260°C
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 35 - 400 m/z
Workflow Diagram (GC-MS)

GC_Workflow cluster_prep Free-Basing Protocol cluster_analysis GC-MS Analysis Salt Start: HCl Salt (Non-Volatile) Base Add 1N NaOH (Deprotonation) Salt->Base Extract Extract into DCM (Organic Layer) Base->Extract Inject Injection (Split 20:1) Free Base Volatilizes Extract->Inject MS MS Detection (EI) Structural Fingerprint Inject->MS

Figure 2: GC-MS preparation workflow emphasizing the conversion of HCl salt to volatile free base.

Comparative Analysis

The following matrix compares the performance of both methods specifically for 4-(Prop-1-yn-1-yl)piperidine HCl.

FeatureHPLC-CAD (Recommended)GC-MS (Supplementary)
Analyte Form Analyzes intact Salt (HCl)Requires conversion to Free Base
Detection Basis Mass of analyte (Universal)Ionization of volatile fragments
Sensitivity (LOD) High (~10 ng on column)Moderate (depends on extraction efficiency)
Linearity Excellent (

)
Good, but impacted by split discrimination
Impurity Coverage Detects non-volatiles & saltsDetects only volatiles/semi-volatiles
Throughput High (Simple dilution)Low (Requires extraction/shaking)
Main Limitation Cannot identify structure (unless MS used)Cannot detect inorganic salts or heavy polymers
Expert Recommendation
  • Routine QC/Release Testing: Use HPLC-CAD . It is faster, requires less manipulation (reducing analyst error), and detects non-volatile degradation products that GC would miss.

  • R&D/Process Development: Use GC-MS during the synthesis optimization to identify specific side-products (e.g., dimers or unreacted starting materials) that have distinct fragmentation patterns.

References

  • Visky, D., et al. "Separation and detection of non-chromophoric compounds." Journal of Pharmaceutical and Biomedical Analysis, 2008. (General principle of CAD for non-chromophoric amines).

  • Thermo Fisher Scientific. "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." Application Note 70303.

  • Sigma-Aldrich. "Preparation of Samples for GC-MS Analysis." Technical Bulletin.

  • PubChem. "4-(Prop-1-yn-1-yl)piperidine hydrochloride Compound Summary."[2] (Verifying chemical structure and properties).

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology for Basic Compounds." White Paper. (Justification for column choice).

Sources

Validation

Cost-benefit analysis of different synthetic routes to 4-(Prop-1-yn-1-yl)piperidine hydrochloride

Comparative Guide: Synthetic Routes to 4-(Prop-1-yn-1-yl)piperidine Hydrochloride Executive Summary Target Molecule: 4-(Prop-1-yn-1-yl)piperidine hydrochloride CAS: N/A (Specific salt form often proprietary; Free base an...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Routes to 4-(Prop-1-yn-1-yl)piperidine Hydrochloride

Executive Summary

Target Molecule: 4-(Prop-1-yn-1-yl)piperidine hydrochloride CAS: N/A (Specific salt form often proprietary; Free base analogs common) Core Utility: A critical saturated heterocyclic building block for GPCR modulators (e.g., Histamine H3 antagonists, Muscarinic agonists) where a rigid, linear alkyne linker is required at the 4-position.

The Engineering Challenge: Synthesizing 4-alkynylpiperidines is deceptively complex. The primary challenge is installing the sp-hybridized alkyne onto the sp3-hybridized C4 position of the piperidine ring without inducing elimination (to tetrahydropyridine) or over-reducing the alkyne during ring synthesis.

This guide evaluates three distinct synthetic architectures:

  • Route A (The Classical Standard): Corey-Fuchs Homologation.

  • Route B (The Modern Standard): Bestmann-Ohira Reagent (BOR) Modification.

  • Route C (The Commodity Route): Enol Phosphate Elimination from 4-Acetylpiperidine.

Strategic Route Analysis

Route A: The Corey-Fuchs Homologation

Mechanism: Transformation of N-Boc-4-formylpiperidine to a gem-dibromoolefin, followed by lithium-halogen exchange and elimination to generate the terminal alkyne, which is subsequently methylated.

  • Pros:

    • Robustness: Extremely reliable; works well even with impure starting materials.

    • Precedent: The "gold standard" in legacy medicinal chemistry literature.

  • Cons:

    • Atom Economy: Poor. Generates stoichiometric triphenylphosphine oxide (TPPO) waste, which is difficult to remove on scale.

    • Step Count: Requires two distinct steps to get to the terminal alkyne (Aldehyde

      
       Dibromide 
      
      
      
      Alkyne).
    • Safety: Requires 4 equivalents of triphenylphosphine and carbon tetrabromide (hepatotoxic).

Route B: The Bestmann-Ohira Modification (Recommended)

Mechanism: One-pot homologation of N-Boc-4-formylpiperidine using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to yield the terminal alkyne directly, followed by methylation.

  • Pros:

    • Efficiency: Single-step conversion of aldehyde to alkyne.

    • Mild Conditions: Uses K₂CO₃/MeOH; avoids strong bases like n-BuLi in the homologation step.

    • Purification: By-products are water-soluble or volatile, simplifying workup.

  • Cons:

    • Reagent Cost: BOR is significantly more expensive than CBr₄/PPh₃.

    • Stability: The diazo-phosphonate reagent is shock-sensitive and must be handled with care or generated in situ.

Route C: Enol Phosphate Elimination

Mechanism: Conversion of N-Boc-4-acetylpiperidine to an enol phosphate using LDA and diethyl chlorophosphate, followed by elimination to the alkyne.

  • Pros:

    • Raw Material Cost: 4-Acetylpiperidine is often cheaper than 4-formylpiperidine.

    • Scalability: Avoids heavy metal waste and phosphorus oxide sludge.

  • Cons:

    • Cryogenic Requirements: Requires strict -78°C control for the LDA enolization.

    • Impurity Profile: Risk of allene formation if temperature control fails.

Cost-Benefit Analysis Matrix

MetricRoute A (Corey-Fuchs)Route B (Bestmann-Ohira)Route C (Acetyl Elimination)
Overall Yield 65-75%80-85% 60-70%
Step Count 3 (to methylated product)2 (to methylated product) 2 (to methylated product)
Atom Economy Low (generates Ph₃PO)High Medium
Reagent Cost LowHighMedium
Scalability Low (Chromatography often needed)High (Distillation/Crystallization) Medium (Cryogenic limits)
Safety Profile Moderate (CBr₄ toxicity)Moderate (Diazo handling)Moderate (Pyrophoric bases)

Detailed Experimental Protocols (Route B - Recommended)

Objective: Synthesis of 4-(Prop-1-yn-1-yl)piperidine Hydrochloride via Bestmann-Ohira Homologation.

Step 1: Synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate

Rationale: We use the Bestmann-Ohira reagent to homologate the aldehyde.[1] The mild basic conditions prevent epimerization (irrelevant here, but good practice) and avoid the heavy metal waste of Corey-Fuchs.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen.

  • Reagents:

    • N-Boc-4-formylpiperidine (10.0 g, 46.9 mmol)

    • Bestmann-Ohira Reagent (10.8 g, 56.3 mmol)

    • Potassium Carbonate (13.0 g, 93.8 mmol)

    • Methanol (dry, 150 mL)

  • Procedure:

    • Dissolve the aldehyde in dry MeOH (100 mL) and cool to 0°C.

    • Add K₂CO₃ in one portion.

    • Dropwise add the Bestmann-Ohira reagent (dissolved in 50 mL MeOH) over 30 minutes. Note: Evolution of N₂ gas will occur.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 8:1) should show consumption of aldehyde.

  • Workup:

    • Concentrate MeOH under reduced pressure.

    • Dilute residue with Et₂O (200 mL) and Water (100 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2][3]

    • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield: Expect ~8.8 g (90%) of a colorless oil (crystallizes upon standing).

Step 2: Methylation and Deprotection

Rationale: Direct alkylation of the terminal alkyne followed by salt formation.

  • Methylation:

    • Dissolve tert-butyl 4-ethynylpiperidine-1-carboxylate (5.0 g, 23.9 mmol) in dry THF (50 mL) at -78°C.

    • Add LiHMDS (1.0 M in THF, 26.3 mL, 1.1 eq) dropwise. Stir for 30 min.

    • Add Methyl Iodide (MeI) (1.8 mL, 28.7 mmol) dropwise.

    • Warm to RT and stir for 2 hours. Quench with sat. NH₄Cl. Extract with EtOAc, dry, and concentrate.[2]

  • Deprotection (Salt Formation):

    • Dissolve the crude methylated intermediate in 1,4-Dioxane (20 mL).

    • Add 4.0 M HCl in Dioxane (30 mL). Stir at RT for 2 hours.

    • A white precipitate will form.[4]

  • Isolation:

    • Filter the solid under N₂ atmosphere (hygroscopic).

    • Wash with cold Et₂O. Dry under vacuum at 40°C.

    • Final Product: 4-(Prop-1-yn-1-yl)piperidine hydrochloride.

Visualizing the Pathways

SyntheticRoutes Start_Aldehyde N-Boc-4-Formylpiperidine Intermediate_Dibromo Gem-Dibromoolefin Start_Aldehyde->Intermediate_Dibromo Route A: CBr4, PPh3 (Corey-Fuchs) Common_Alkyne N-Boc-4-Ethynylpiperidine Start_Aldehyde->Common_Alkyne Route B: Bestmann-Ohira Rgt. K2CO3, MeOH (One Pot) Start_Ketone N-Boc-4-Acetylpiperidine Intermediate_EnolP Enol Phosphate Start_Ketone->Intermediate_EnolP Route C: LDA, ClP(O)(OEt)2 Intermediate_Dibromo->Common_Alkyne n-BuLi, -78°C Intermediate_EnolP->Common_Alkyne LDA (Elimination) Methylated_Boc N-Boc-4-(Prop-1-ynyl)piperidine Common_Alkyne->Methylated_Boc 1. LiHMDS 2. MeI Final_Product 4-(Prop-1-yn-1-yl)piperidine HCl Methylated_Boc->Final_Product 4M HCl / Dioxane

Caption: Comparison of three synthetic strategies. Route B (Red) offers the most direct conversion to the key ethynyl intermediate.

Critical Troubleshooting & Safety

  • Bestmann-Ohira Reagent: While safer than isolated diazo compounds, the reagent generates N₂ gas. Ensure adequate venting on scale-up to prevent pressure buildup.

  • Methylation Selectivity: If using n-BuLi for the methylation step, ensure the temperature remains below -40°C to avoid attacking the Boc-carbamate (though LiHMDS is recommended to mitigate this risk entirely).

  • Salt Hygroscopicity: The hydrochloride salt of secondary amines can be hygroscopic. Store under argon in a desiccator.

References

  • Bestmann-Ohira Reagent Overview: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett.[5][6] Link

  • Corey-Fuchs Reaction: Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[1][5][7] Tetrahedron Letters.[5][6] Link

  • Piperidine Scaffold Synthesis: Huxley, A. et al. (2010). Synthesis of Novel Piperidine Building Blocks. Journal of Organic Chemistry.[1] Link

  • Scale-Up Considerations: BenchChem Technical Guides. Scale-up synthesis of 4-substituted piperidines.Link

Sources

Safety & Regulatory Compliance

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